28-Hydroxy-3-oxoolean-12-en-29-oic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4aR,6aR,6aS,6bR,12aR,14bR)-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-9-12-29(6)22(27(21,4)11-10-23(25)32)8-7-19-20-17-26(3,24(33)34)13-15-30(20,18-31)16-14-28(19,29)5/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21?,22-,26?,27+,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLPFRAXQYBRJO-XVGWCWNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)CO)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C(=O)O)CO)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Versatility of Oleanane-Type Triterpenoid Acids: A Technical Guide for Drug Discovery and Development
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Oleanane-type triterpenoid acids, a class of pentacyclic triterpenoids widely distributed throughout the plant kingdom, have garnered significant scientific attention for their broad spectrum of pharmacological activities.[1][2][3] These natural compounds, including the well-studied oleanolic acid, ursolic acid, and betulinic acid, along with their synthetic derivatives, exhibit potent anticancer, anti-inflammatory, antioxidant, and antiviral properties.[1][2][4][5] Their multifaceted mechanisms of action, often involving the modulation of key cellular signaling pathways, position them as promising candidates for the development of novel therapeutics for a range of chronic diseases. This in-depth technical guide provides a comprehensive overview of the biological activities of oleanane-type triterpenoid acids, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they influence.
Core Biological Activities and Quantitative Data
The therapeutic potential of oleanane-type triterpenoid acids is underscored by their efficacy in various in vitro and in vivo models. Their biological activities are diverse, with anticancer and anti-inflammatory effects being the most extensively investigated.
Anticancer Activity
Oleanane-type triterpenoid acids exert their anticancer effects through the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest in a wide array of cancer cell lines.[6][7][8] The cytotoxic efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cancer cell population.
Table 1: Anticancer Activity (IC50 values) of Oleanane-Type Triterpenoid Acids
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Oleanolic Acid | MCF-7 | Breast Cancer | 4.0 | [9] |
| MDA-MB-453 | Breast Cancer | 6.5 | [9] | |
| Ursolic Acid | HCT116 | Colorectal Cancer | 28.0 (48h) | [10] |
| HCT-8 | Colorectal Cancer | 19.4 (48h) | [10] | |
| Jurkat | Leukemia | 32.5 | [11] | |
| PC-3 | Prostate Cancer | >80 | [12] | |
| LNCaP | Prostate Cancer | >80 | [12] | |
| Betulinic Acid | A375 | Melanoma | 36 | [13] |
| MCF7 | Breast Cancer | 25 | [13] | |
| HL-60 | Leukemia | 8 | [14] | |
| K-562 | Leukemia | 21.26 µg/mL (24h) | [14] | |
| Neuroblastoma | Neuroblastoma | 14-17 µg/mL | [12] | |
| Glioblastoma | Glioblastoma | 2-17 µg/mL | [14] | |
| CDDO-Me | OVCAR-5 | Ovarian Cancer | ~2.5-5 | [15] |
| (Bardoxolone Methyl) | MDAH-2774 | Ovarian Cancer | ~1.25-2.5 | [15] |
| PC-3 | Prostate Cancer | ~1.25 | [16] | |
| C4-2 | Prostate Cancer | ~1.25 | [16] |
Anti-inflammatory Activity
The anti-inflammatory properties of oleanane-type triterpenoid acids are attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[4][17][18] These effects are primarily mediated through the modulation of inflammatory signaling pathways like NF-κB and MAPKs.[4]
Table 2: Anti-inflammatory Activity of Oleanane-Type Triterpenoid Acids
| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |
| Oleanolic Acid | NO Production | RAW 264.7 | 2.66-41.7 µM | [19] |
| TNF-α Production | RAW 264.7 / J774A.1 | Mild Inhibition (27.9-51.9%) at 20 µg/mL | [19] | |
| IL-1β Production | RAW 264.7 / J774A.1 | Weak Inhibition (11.1-37.5%) at 20 µg/mL | [19] | |
| Ursolic Acid | IL-1β, IL-6, TNF-α | Animal models | Significant reduction in tissues | [20] |
| COX-2 Transcription | Human Mammary Epithelial Cells | Suppression of PMA-induced transcription | [21] | |
| Betulinic Acid | IL-6 Secretion | Murine Macrophages | Potent reduction, more effective than dexamethasone | [13][18] |
| COX-2 Activity | Enzymatic Assay | Bet-Lys derivative more potent than dexamethasone | [13][18] |
Key Signaling Pathways Modulated by Oleanane-Type Triterpenoid Acids
The diverse biological activities of these compounds stem from their ability to interact with and modulate multiple intracellular signaling pathways that are often dysregulated in disease states.
Keap1/Nrf2/ARE Pathway
The Keap1-Nrf2-ARE pathway is a critical regulator of cellular defense against oxidative stress. Synthetic oleanane triterpenoids, such as CDDO-Me, are potent activators of this pathway.[2] They are thought to react with cysteine residues on Keap1, leading to the release of the transcription factor Nrf2.[2] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of a battery of cytoprotective genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oleanolic acid and its derivatives have been shown to inhibit NF-κB activation.[1][16][22] This inhibition can occur at multiple levels, including the suppression of IκB kinase (IKK) activity, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[22] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Ursolic acid has been demonstrated to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[10][12][23] It achieves this by reducing the phosphorylation and activation of key components of the pathway, including PI3K, Akt, and mTOR.[12]
Apoptosis Pathway
Betulinic acid is a well-known inducer of apoptosis in cancer cells, primarily through the intrinsic or mitochondrial pathway.[5][6][7][24] It can induce the loss of mitochondrial membrane potential, leading to the release of cytochrome c.[5] Cytochrome c then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspases -3 and -7, which ultimately leads to the dismantling of the cell.[7]
Experimental Protocols
To facilitate the replication and further investigation of the biological activities of oleanane-type triterpenoid acids, this section provides detailed methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[25] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[26]
-
Compound Treatment: Treat the cells with various concentrations of the triterpenoid acid (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[25]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide by quantifying one of its stable end products, nitrite (NO₂⁻), in the cell culture supernatant.
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.[27]
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells (1.5 × 10⁵ cells/mL) in a 96-well plate and allow them to adhere.[27] Pre-treat the cells with various concentrations of the triterpenoid acid for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.[27]
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[27]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
Western Blotting for COX-2 Protein Expression
Western blotting is a technique used to detect specific proteins in a sample.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the protein of interest (e.g., COX-2). A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
Protocol:
-
Cell Lysis: After treatment with the triterpenoid acid and/or an inflammatory stimulus, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.[28]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Denature the protein samples (50 µg) and separate them on a 10% SDS-PAGE gel.[28]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
ELISA for IL-6 and TNF-α
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Principle: A sandwich ELISA is commonly used for cytokine quantification. A capture antibody specific for the cytokine (e.g., IL-6 or TNF-α) is coated onto the wells of a microplate. The sample containing the cytokine is added, followed by a detection antibody that is also specific for the cytokine and is conjugated to an enzyme. The addition of a substrate results in a colored product, the intensity of which is proportional to the amount of cytokine present.
Protocol (General):
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for human IL-6 or TNF-α and incubate overnight.
-
Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer.
-
Sample and Standard Addition: Add cell culture supernatants and a series of known standards of the cytokine to the wells and incubate for 2 hours at room temperature.[29]
-
Detection Antibody Addition: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.[29]
-
Enzyme Conjugate Addition: Wash the plate and add a streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.[30]
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate in the dark for 15-30 minutes.[29][30]
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards and use it to determine the concentration of the cytokine in the samples.
Conclusion and Future Perspectives
Oleanane-type triterpenoid acids represent a rich source of bioactive molecules with significant therapeutic potential. Their ability to modulate multiple key signaling pathways involved in the pathogenesis of cancer and inflammatory diseases makes them attractive candidates for drug development. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and translation of these promising natural compounds into clinical applications. Future research should focus on optimizing the pharmacokinetic properties of these compounds through medicinal chemistry approaches and conducting well-designed clinical trials to validate their efficacy and safety in humans.
References
- 1. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The anti-cancer effect of betulinic acid in u937 human leukemia cells is mediated through ROS-dependent cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Betulinic Acid Restricts Human Bladder Cancer Cell Proliferation In Vitro by Inducing Caspase-Dependent Cell Death and Cell Cycle Arrest, and Decreasing Metastatic Potential [mdpi.com]
- 9. Ursolic acid stimulates mTORC1 signaling after resistance exercise in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. urotoday.com [urotoday.com]
- 13. d-nb.info [d-nb.info]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Oleanolic Acid Attenuates Insulin Resistance via NF-κB to Regulate the IRS1-GLUT4 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Oleanolic acid analogs as NO, TNF-α and IL-1β inhibitors: synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ursolic acid inhibits cyclooxygenase-2 transcription in human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Oleanolic Acid Acetate Exerts Anti-Inflammatory Activity via IKKα/β Suppression in TLR3-Mediated NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Progress of ursolic acid on the regulation of macrophage: summary and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Regulation of Cyclooxygenase-2 Expression by the Translational Silencer TIA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bdbiosciences.com [bdbiosciences.com]
- 30. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Therapeutic Potential of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid acid, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. Extracted from natural sources such as Celastrus orbiculatus and Rhododendron Chinensis, this molecule has demonstrated promising antiviral, anti-inflammatory, anti-diabetic, and particularly potent anti-cancer properties. This technical guide provides an in-depth review of the existing literature on this compound, with a focus on its anti-cancer effects in gastric cancer. We present a comprehensive summary of its biological activities, detailed experimental methodologies, and a visualization of its proposed mechanism of action to aid researchers in their drug discovery and development endeavors.
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified in human gastric cancer cell lines, SGC-7901 and BGC-823. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from MTT assays, which assess cell viability.
| Cell Line | IC50 (µmol/L) | Reference |
| SGC-7901 | 156.03 | [1] |
| BGC-823 | 142.2 | [1] |
Experimental Protocols
To facilitate the replication and further investigation of the biological effects of this compound, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cell Viability
This protocol is designed to assess the cytotoxic effects of this compound on gastric cancer cells.
Materials:
-
Human gastric cancer cell lines (e.g., SGC-7901, BGC-823)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the gastric cancer cells into 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µmol/L) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Transwell Migration and Invasion Assay
This assay evaluates the effect of this compound on the migratory and invasive potential of gastric cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free RPMI-1640 medium
-
RPMI-1640 medium with 10% FBS (chemoattractant)
-
This compound
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
For the invasion assay, pre-coat the upper chamber of the Transwell inserts with Matrigel. For the migration assay, no coating is necessary.
-
Resuspend gastric cancer cells in serum-free medium and seed them into the upper chamber of the inserts.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate the plates for 24 hours.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis
This protocol is used to determine the effect of this compound on the expression of proteins involved in epithelial-mesenchymal transition (EMT) and metastasis.
Materials:
-
Gastric cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-vimentin, anti-MMP-2, anti-MMP-9, anti-TIMP-1, anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-Snail, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Treat gastric cancer cells with various concentrations of this compound for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Use β-actin as a loading control to normalize protein expression levels.
Signaling Pathways and Mechanisms of Action
This compound has been shown to inhibit the migration and invasion of gastric cancer cells by modulating key signaling pathways involved in metastasis. The primary mechanism involves the inhibition of the PI3K/Akt signaling pathway and the subsequent downregulation of the transcription factor Snail. This leads to the suppression of the epithelial-mesenchymal transition (EMT) program.
Caption: Inhibition of the PI3K/Akt/Snail signaling pathway by this compound, leading to the suppression of EMT.
Furthermore, this compound has been observed to regulate the expression of matrix metalloproteinases (MMPs) and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs). Specifically, it downregulates the expression of MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion. Concurrently, it upregulates the expression of TIMP-1, which inhibits the activity of MMPs.
Caption: Regulation of MMPs and TIMP-1 by this compound to inhibit extracellular matrix degradation and cell invasion.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, particularly in the context of gastric cancer. Its ability to inhibit cell proliferation, migration, and invasion through the modulation of the PI3K/Akt/Snail signaling pathway and the regulation of MMPs and TIMPs highlights its multifaceted mechanism of action. The data and protocols presented in this technical guide serve as a valuable resource for the scientific community to further explore the therapeutic applications of this promising natural compound. Future research should focus on in vivo studies to validate these in vitro findings and to assess the compound's safety and efficacy in preclinical models, paving the way for potential clinical development.
References
An In-depth Technical Guide to the Mechanism of Action of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid acid derived from the medicinal plant Celastrus orbiculatus, has emerged as a molecule of significant interest in oncological research. This technical guide elucidates the core mechanism of action of this compound, focusing on its demonstrated anti-metastatic properties in human gastric cancer cells. The primary mechanism involves the targeted inhibition of the PI3K/Akt/Snail signaling pathway. This inhibition orchestrates a downstream cascade that reverses the Epithelial-Mesenchymal Transition (EMT) and downregulates the activity of Matrix Metalloproteinases (MMPs), key processes in cancer cell invasion and migration. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols to support further research and development.
Core Mechanism of Action: Anti-Metastatic Activity
The principal therapeutic potential of this compound, as elucidated in recent studies, lies in its ability to inhibit the migration and invasion of cancer cells. This is achieved through a multi-faceted approach at the molecular level, primarily centered on the suppression of the PI3K/Akt signaling axis, a critical pathway in cancer progression.
Inhibition of the PI3K/Akt/Snail Signaling Pathway
This compound exerts its effect by reducing the phosphorylation of key proteins in the PI3K/Akt pathway. Treatment of human gastric cancer cell lines (SGC-7901 and BGC-823) with this compound leads to a dose-dependent decrease in the levels of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt).[1] This deactivation of the pathway directly impacts the downstream transcription factor, Snail, a pivotal regulator of EMT. The expression of Snail is consequently downregulated, triggering the reversal of the EMT phenotype.[1]
Reversal of Epithelial-Mesenchymal Transition (EMT)
By inhibiting the PI3K/Akt/Snail axis, this compound effectively reverses the EMT process.[1][2] This is characterized by:
-
Upregulation of E-cadherin: The expression of this epithelial marker is significantly increased, restoring cell-cell adhesion and reducing cellular motility.[1]
-
Downregulation of N-cadherin and Vimentin: The expression of these mesenchymal markers is decreased in a dose-dependent manner, indicating a shift from a migratory, fibroblast-like phenotype back to a stationary, epithelial-like state.[1]
Downregulation of Matrix Metalloproteinases (MMPs)
The invasion of cancer cells into surrounding tissues is heavily reliant on the degradation of the extracellular matrix (ECM) by enzymes such as MMPs. This compound has been shown to inhibit the expression of MMP-2 and MMP-9, two key gelatinases involved in ECM degradation.[1][3] This effect further contributes to the compound's anti-invasive properties. The proposed mechanism for this downregulation may involve the upregulation of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1), a natural inhibitor of MMP-2 and MMP-9.[3]
Signaling Pathway Visualization
The following diagram illustrates the inhibitory effect of this compound on the PI3K/Akt/Snail pathway and its downstream consequences on EMT and MMP expression.
Quantitative Data Summary
The anti-proliferative and anti-migration effects of this compound have been quantified in human gastric cancer cell lines SGC-7901 and BGC-823.
Table 1: Anti-proliferative Activity (MTT Assay) [2]
| Cell Line | Concentration (µmol/L) | Incubation Time | Result |
| SGC-7901 | 10, 20, 40, 80, 160 | 24h, 48h, 72h | Concentration-dependent anti-proliferative effect |
| BGC-823 | 10, 20, 40, 80, 160 | 24h, 48h, 72h | Concentration-dependent anti-proliferative effect |
Table 2: Anti-migration and Anti-invasion Activity (Transwell Assay) [1]
| Cell Line | Assay Type | Concentration (µmol/L) | Incubation Time | Result |
| SGC-7901 | Migration | 40, 80, 160 | 24h | Significant, dose-dependent decrease in migrated cells |
| BGC-823 | Migration | 40, 80, 160 | 24h | Significant, dose-dependent decrease in migrated cells |
| SGC-7901 | Invasion | 40, 80, 160 | 24h | Significant, dose-dependent decrease in invaded cells |
| BGC-823 | Invasion | 40, 80, 160 | 24h | Significant, dose-dependent decrease in invaded cells |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Proliferation (MTT Assay)
-
Cell Seeding: SGC-7901 and BGC-823 cells are seeded into 96-well plates at a specified density and cultured until adherent.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µmol/L) and a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for 24, 48, and 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Cell Migration and Invasion (Transwell Assay)
-
Chamber Preparation: For invasion assays, the upper surface of an 8 µm pore size Transwell insert is coated with Matrigel and allowed to solidify. For migration assays, no Matrigel is used.
-
Cell Seeding: Cells are serum-starved, then resuspended in serum-free medium and seeded into the upper chamber.
-
Treatment: The compound at various concentrations (e.g., 40, 80, 160 µmol/L) is added to the upper chamber with the cells.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).
-
Incubation: The plate is incubated for 24 hours at 37°C.
-
Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: Migrated/invaded cells on the lower surface are fixed with methanol and stained with a 0.1% crystal violet solution.
-
Quantification: The number of stained cells is counted in several random fields under a microscope.
Protein Expression Analysis (Western Blotting)
-
Cell Lysis: After treatment with the compound for 24 hours, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., PI3K, p-PI3K, Akt, p-Akt, Snail, E-cadherin, N-cadherin, Vimentin, MMP-2, MMP-9, and β-actin as a loading control).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram outlines the workflow for investigating the anti-metastatic effects of the compound.
Conclusion and Future Directions
This compound demonstrates significant anti-metastatic potential in gastric cancer models by inhibiting the PI3K/Akt/Snail signaling pathway, thereby reversing EMT and downregulating MMPs. The data presented herein provide a strong foundation for its further development as a therapeutic agent. Future research should focus on in vivo efficacy studies in animal models, pharmacokinetic and pharmacodynamic profiling, and investigation into its effects on other cancer types and related signaling pathways. The detailed protocols and structured data in this guide are intended to facilitate these next steps in the research and development pipeline.
References
An In-depth Technical Guide to 28-Hydroxy-3-oxoolean-12-en-29-oic Acid and its Structural Analogues: A Resource for Drug Discovery Professionals
This technical guide provides a comprehensive overview of the pentacyclic triterpenoid, 28-Hydroxy-3-oxoolean-12-en-29-oic acid, and its related structural analogues. It is designed for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. This document details the available quantitative biological data, experimental methodologies for key assays, and explores the underlying signaling pathways involved in its mechanism of action.
Core Compound: this compound
This compound is a naturally occurring oleanane-type triterpenoid that can be extracted from plants such as Celastrus orbiculatus.[] This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and antiviral properties.[]
Anticancer Activity
Notably, this compound has demonstrated potent activity against human gastric cancer cells. It has been shown to inhibit the proliferation, migration, and invasion of SGC-7901 and BGC-823 gastric cancer cell lines in a dose-dependent manner.[2]
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Assay Type | Endpoint | Value (µmol/L) | Reference |
| SGC-7901 | MTT Assay | IC50 | 156.03 | [3] |
| BGC-823 | MTT Assay | IC50 | 142.2 | [3] |
The mechanism underlying its anti-metastatic effects in gastric cancer involves the inhibition of the Epithelial-Mesenchymal Transition (EMT), a key process in cancer cell migration and invasion. This is achieved through the downregulation of mesenchymal markers like N-cadherin and vimentin, and the upregulation of the epithelial marker E-cadherin.[3] Furthermore, the compound has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix during metastasis.[2]
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by inhibiting the production of key inflammatory mediators. In cellular experiments, it has been shown to suppress the production of tumor necrosis factor-alpha (TNF-α) in macrophages and dendritic cells.[] Additionally, it inhibits the cyclooxygenase-2 (COX-2) enzyme, leading to a reduction in prostaglandin E2 (PGE2) production.[]
Structural Analogues
While research on direct synthetic analogues of this compound is limited in publicly available literature, the broader family of oleanane triterpenoids offers a rich source of structurally related compounds with significant biological activities. Modifications at the C-3, C-11, and C-28/29/30 positions of the oleanane scaffold have been explored to enhance therapeutic properties.
One closely related compound is 3-oxo-olean-12-en-28-oic acid , a derivative of oleanolic acid. This compound has been reported to significantly inhibit the growth of various cancer cells and has shown in vivo anti-melanoma effects.[4]
Another relevant analogue is 18α-glycyrrhetinic acid , which is (3β,18α)-3-hydroxy-11-oxoolean-12-en-29-oic acid. This compound, an isomer of the more common 18β-glycyrrhetinic acid, is also a pentacyclic triterpenoid with a similar oleanane skeleton and possesses a range of biological activities including anti-inflammatory and antitumor effects.[5]
The synthesis of various derivatives of other triterpenoids, such as betulinic acid, has been explored to improve their anticancer and anti-HIV activities. These synthetic strategies often involve modifications at the C-3 hydroxyl and C-28 carboxylic acid groups to create novel esters and amides with enhanced potency. While not direct analogues, these studies provide a roadmap for the potential derivatization of this compound to develop novel therapeutic agents.
Signaling Pathways
The anticancer activity of this compound in gastric cancer cells is mediated through the inhibition of the PI3K/Akt/Snail signaling pathway . This pathway is a critical regulator of cell survival, proliferation, and EMT. Treatment with the compound leads to a dose-dependent decrease in the phosphorylation of PI3K and Akt, and a subsequent reduction in the expression of the transcription factor Snail, a key inducer of EMT.[3]
References
A Technical Guide to the Organic Solvent Solubility of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
28-Hydroxy-3-oxoolean-12-en-29-oic acid is a pentacyclic triterpenoid belonging to the oleanane series.[1] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the pharmaceutical and cosmeceutical industries due to their wide range of biological activities.[2] Like other oleanane triterpenoids, this compound possesses a lipophilic carbon skeleton, suggesting poor solubility in aqueous solutions and a preference for organic solvents.[2] Understanding the solubility of this compound is a critical prerequisite for its extraction, purification, formulation, and biological screening.
This guide will address the anticipated solubility of this compound in various organic solvents and provide robust methodologies for its experimental determination.
Predicted Solubility Profile
Direct quantitative solubility data for this compound is scarce. However, by examining the solubility of structurally analogous triterpenoids, a predictive solubility profile can be constructed. Oleanolic acid and ursolic acid, which share the same core oleanane skeleton, are generally soluble in a range of organic solvents.[3][4]
Table 1: Solubility of Structurally Similar Triterpenoids in Organic Solvents
| Triterpenoid | Solvent | Temperature (°C) | Solubility (mg/mL) |
| Oleanolic Acid | Methanol | 25 | Moderately Soluble |
| Oleanolic Acid | Ethanol | 25 | Moderately Soluble |
| Oleanolic Acid | 1-Butanol | Not Specified | Soluble |
| Oleanolic Acid | Ethyl Acetate | Not Specified | Soluble |
| Ursolic Acid | n-Hexane | Not Specified | ~13 |
| Ursolic Acid | Ethanol | Not Specified | ~5 |
| Ursolic Acid | Tetrahydrofuran (THF) | Not Specified | Good Solubility |
| Ursolic Acid | Dioxane | Not Specified | Good Solubility |
| Ursolic Acid | n-Butanol | Not Specified | Good Solubility |
Note: "Moderately Soluble" and "Soluble" are qualitative descriptors from the cited literature. Specific quantitative values were not always provided.
Based on this comparative data, this compound is expected to exhibit good solubility in polar aprotic solvents such as tetrahydrofuran (THF) and dioxane, as well as in alcohols like methanol, ethanol, and n-butanol. Its solubility in less polar solvents like ethyl acetate and acetone is likely to be moderate, while it is expected to have low solubility in nonpolar solvents such as hexane. The presence of hydroxyl and carboxylic acid functional groups contributes to its ability to interact with polar solvents.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocols outline standard methods for this purpose.
Materials and Equipment
-
This compound (high purity)
-
Analytical grade organic solvents (e.g., methanol, ethanol, THF, ethyl acetate, acetonitrile, etc.)
-
Analytical balance (± 0.01 mg)
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Method 1: Isothermal Shake-Flask Method
This is a widely accepted method for determining equilibrium solubility.
Experimental Workflow:
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared for accurate quantification.
Method 2: High-Throughput Screening (HTS) Method
For rapid screening of solubility in multiple solvents, a smaller-scale, high-throughput method can be employed.
Experimental Workflow:
Caption: High-Throughput Solubility Screening Workflow.
Procedure:
-
Plate Preparation: Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane or methanol). Dispense a known amount of the stock solution into the wells of a 96-well plate and evaporate the solvent to leave a dry film of the compound.
-
Solvent Addition: Add a range of different organic solvents to the wells.
-
Dissolution and Measurement: Shake the plate for a set period. The solubility can then be determined by various methods, such as nephelometry (light scattering of undissolved particles) or by analyzing the concentration in the supernatant after centrifugation of the plate, using a UV plate reader.
Factors Influencing Solubility
The solubility of this compound in organic solvents is influenced by several factors:
-
Solvent Polarity: As a general rule, "like dissolves like." The presence of polar functional groups (hydroxyl and carboxylic acid) in this compound suggests a higher solubility in more polar organic solvents.
-
Temperature: The solubility of solids in liquids generally increases with temperature. This relationship should be determined experimentally for different solvents.
-
Hydrogen Bonding: The ability of the compound to act as a hydrogen bond donor (from the hydroxyl and carboxylic acid groups) and acceptor (from the carbonyl and hydroxyl oxygens) will enhance its solubility in protic solvents (e.g., alcohols) and aprotic solvents that can accept hydrogen bonds (e.g., THF, dioxane).
Logical Relationship of Solubility Factors:
Caption: Factors Influencing the Solubility of this compound.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents remains to be published, a strong predictive framework can be established based on the known behavior of structurally related oleanane triterpenoids. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to determine the solubility of this compound with high accuracy. The systematic generation of such data will be invaluable for advancing the research and development of this compound for its potential therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the synthesis and biological evaluation of derivatives of 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a naturally occurring oleanane-type triterpenoid. This document details the extraction of the parent compound from its natural source, Celastrus orbiculatus, and provides protocols for the synthesis of novel derivatives via acetylation and amidation. Furthermore, it includes detailed methodologies for assessing the cytotoxic and anti-migration/invasion properties of these compounds against gastric cancer cell lines, along with a summary of known biological activities and quantitative data. Visual diagrams for the synthetic workflow and the proposed mechanism of action are also provided to facilitate understanding.
Introduction
This compound is a pentacyclic triterpenoid that has garnered significant interest due to its diverse biological activities. It can be isolated from plants of the Celastrus genus, such as Celastrus orbiculatus and Celastrus paniculatus[]. Research has demonstrated its potential as an antiviral, anti-inflammatory, anti-diabetic, and anticancer agent[]. Specifically, its ability to inhibit the migration and invasion of gastric cancer cells in a dose-dependent manner makes it and its derivatives promising candidates for further investigation in oncology[][2][3]. The proposed mechanism for its anti-metastatic effect in gastric cancer involves the downregulation of proteins associated with the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs)[][3].
This document provides detailed protocols for the extraction of the parent compound and the synthesis of two representative derivatives: a C-28 acetate and a C-29 amide. It also includes step-by-step instructions for key biological assays to evaluate the efficacy of these synthesized compounds.
Synthesis and Derivatization
The synthesis of this compound derivatives begins with the extraction and purification of the parent compound from its natural source. Subsequently, standard organic chemistry reactions can be employed to modify its functional groups, primarily the hydroxyl group at C-28 and the carboxylic acid at C-29.
Workflow for Synthesis and Evaluation
References
Application Notes & Protocols for the Quantification of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 28-Hydroxy-3-oxoolean-12-en-29-oic acid is crucial for pharmacokinetic studies, quality control of herbal extracts, and pharmacological research. This document provides detailed application notes and protocols for the quantification of this oleanane-type triterpenoid acid, drawing upon established analytical methods for structurally similar compounds.
Introduction
This compound is a bioactive triterpenoid that has been identified in various plant species, such as Celastrus orbiculatus.[1] Research has indicated its potential in inhibiting the migration and invasion of cancer cells.[1][] Given its therapeutic promise, robust and validated analytical methods are essential for its quantitative analysis in various matrices.
This guide details two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this particular analyte are not widely published, the following protocols are based on validated methods for similar triterpenoids, such as oleanolic acid and ursolic acid.[3][4]
Data Presentation: Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize typical validation parameters for HPLC and LC-MS/MS methods used for the quantification of structurally related triterpenoids, providing a benchmark for the expected performance of a method for this compound.
Table 1: Comparison of HPLC-PDA Method Validation Parameters for Triterpenoid Quantification [3][4]
| Analyte (Triterpenoid) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) |
| Oleanolic Acid | >0.9999 | 0.08 | 0.24 | 94.70 - 105.81 | <2.0 |
| Ursolic Acid | >0.9999 | 0.12 | 0.36 | 94.70 - 105.81 | <2.0 |
| Hederacoside C | >0.999 | Not Reported | Not Reported | Not Reported | <2.0 |
Table 2: Comparison of LC-MS/MS Method Validation Parameters for Triterpenoid Quantification [3]
| Analyte (Triterpenoid Saponin) | Linearity (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (Recovery %) | Precision (RSD %) |
| Representative Triterpenoid Saponins | >0.99 | 0.1 - 10 | 0.5 - 50 | 85 - 115 | <15 |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-PDA and LC-MS/MS.
Protocol 1: Quantification by High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is suitable for the quantification of this compound in plant extracts and other matrices where moderate sensitivity is sufficient.
1. Sample Preparation (Solid-Phase Extraction)
A general procedure for the extraction of triterpenoids from plant material is as follows:
-
Drying and Grinding: Dry the plant material to a constant weight and grind it into a fine powder.
-
Extraction: Perform ultrasonic or Soxhlet extraction with a suitable solvent such as methanol or ethanol.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the crude extract onto the cartridge.
-
Wash with a low-polarity solvent to remove interfering substances.
-
Elute the target analyte with a higher polarity solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
-
2. HPLC-PDA Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used. A typical gradient might be:
-
0-20 min: 60-90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 60% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection is typically performed at a low UV wavelength, such as 210 nm.
-
Injection Volume: 10 µL.
3. Method Validation
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]
Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add an internal standard (e.g., a structurally similar triterpenoid not present in the sample).
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 1 minute to mix thoroughly.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm) for better resolution and faster analysis.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for acidic triterpenoids.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the pure compounds.
Visualizations
The following diagrams illustrate the general workflows for sample preparation and analysis.
References
- 1. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of 28-Hydroxy-3-oxoolean-12-en-29-oic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
28-Hydroxy-3-oxoolean-12-en-29-oic acid is a naturally occurring pentacyclic triterpenoid of the oleanane type, which has been identified in various plant species.[1][2] Compounds of this class are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. This application note describes a robust and sensitive method for the identification and quantification of this compound in complex matrices, such as plant extracts or biological samples, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The presented protocol offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies, quality control of herbal medicines, and natural product research.
Chemical Structure
Molecular Formula: C₃₀H₄₆O₄[] Molecular Weight: 470.69 g/mol [] Class: Oleanane-type Triterpenoid[1][2]
Mass Spectrometry and Fragmentation
The mass spectrometric analysis of this compound was optimized for high sensitivity and specificity. Given its chemical structure, both positive and negative ion modes are viable for its detection. In negative ion mode, the deprotonated molecule [M-H]⁻ is readily formed, while in positive ion mode, the protonated molecule [M+H]⁺ is the predominant precursor ion.
The fragmentation of oleanane-type triterpenoids is well-characterized and often proceeds via a retro-Diels-Alder (RDA) reaction in the C-ring, which contains a double bond. This characteristic fragmentation provides highly specific product ions for use in Multiple Reaction Monitoring (MRM) assays. The proposed fragmentation pathway for this compound is initiated by the cleavage of the C-ring, leading to the formation of diagnostic product ions.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for plant material is provided below. This may require optimization depending on the specific matrix.
-
Extraction:
-
Accurately weigh 1 gram of homogenized and dried plant material.
-
Add 10 mL of 80% methanol.
-
Sonication for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 1 mL of 10% methanol.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol to remove polar impurities.
-
Elute the target analyte with 5 mL of 90% methanol.
-
Evaporate the eluate to dryness and reconstitute in 500 µL of the initial mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography (LC)
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
Time (min) % B 0.0 40 10.0 95 12.0 95 12.1 40 | 15.0 | 40 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for method development.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Data Presentation
The following table summarizes the proposed quantitative data for the MRM transitions of this compound. These values are based on the calculated exact mass and a predicted fragmentation pattern.
| Ion Mode | Precursor Ion | m/z (Precursor) | Product Ion | m/z (Product) | Collision Energy (eV) |
| Positive | [M+H]⁺ | 471.34 | [M+H - H₂O]⁺ | 453.33 | 20 |
| Positive | [M+H]⁺ | 471.34 | RDA Fragment | 263.17 | 35 |
| Negative | [M-H]⁻ | 469.33 | [M-H - CO₂]⁻ | 425.34 | 25 |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for In Vitro Assays Using 28-Hydroxy-3-oxoolean-12-en-29-oic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
28-Hydroxy-3-oxoolean-12-en-29-oic acid is a naturally occurring pentacyclic triterpenoid compound that has garnered significant interest for its potential therapeutic properties. This document provides detailed application notes and protocols for a range of in vitro assays to investigate the anti-cancer, anti-inflammatory, antiviral, and anti-diabetic activities of this compound. The provided methodologies are based on established scientific literature and are intended to guide researchers in their exploration of the bioactivities of this compound.
Anti-Cancer Activity
This compound has demonstrated notable anti-cancer effects, particularly against gastric cancer cell lines. The following protocols outline key in vitro assays to assess its cytotoxic, anti-migratory, and anti-invasive properties.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed human gastric cancer cell lines SGC-7901 and BGC-823 in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting cell viability against compound concentration.
Data Presentation:
| Cell Line | Incubation Time (h) | IC₅₀ (µM)[1] |
| SGC-7901 | 48 | 156.03 |
| BGC-823 | 48 | 142.2 |
Cell Migration and Invasion Assays
This assay assesses the effect of the compound on cell migration.
Protocol:
-
Cell Seeding: Seed SGC-7901 and BGC-823 cells in 6-well plates and grow to confluence.
-
Scratch Wound: Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Compound Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound (e.g., 40, 80, 160 µM).
-
Image Acquisition: Capture images of the scratch at 0 and 24 hours using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.
Data Presentation:
| Cell Line | Treatment | Wound Closure (%) |
| SGC-7901 | Control | Data not available in search results |
| SGC-7901 | 40 µM | Data not available in search results |
| SGC-7901 | 80 µM | Data not available in search results |
| SGC-7901 | 160 µM | Data not available in search results |
| BGC-823 | Control | Data not available in search results |
| BGC-823 | 40 µM | Data not available in search results |
| BGC-823 | 80 µM | Data not available in search results |
| BGC-823 | 160 µM | Data not available in search results |
Note: While the search results indicate a dose-dependent inhibition of wound healing, specific quantitative data on the percentage of wound closure was not provided.
This assay evaluates the ability of cells to invade through a basement membrane matrix.
Protocol:
-
Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Seed SGC-7901 and BGC-823 cells (5 x 10⁴ cells/well) in serum-free medium in the upper chamber.
-
Compound and Chemoattractant: Add medium containing this compound (e.g., 40, 80, 160 µM) to the upper chamber. Add medium supplemented with 10% FBS as a chemoattractant to the lower chamber.
-
Incubation: Incubate for 24 hours.
-
Cell Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.
-
Cell Counting: Count the number of stained cells in several random fields under a microscope.
Data Presentation:
| Cell Line | Treatment | Number of Invaded Cells (per field) |
| SGC-7901 | Control | Data not available in search results |
| SGC-7901 | 40 µM | Data not available in search results |
| SGC-7901 | 80 µM | Data not available in search results |
| SGC-7901 | 160 µM | Data not available in search results |
| BGC-823 | Control | Data not available in search results |
| BGC-823 | 40 µM | Data not available in search results |
| BGC-823 | 80 µM | Data not available in search results |
| BGC-823 | 160 µM | Data not available in search results |
Note: The search results state a significant and dose-dependent decrease in the number of invading cells, but specific quantitative data was not available.
Western Blot Analysis for Protein Expression
This technique is used to detect changes in the expression of key proteins involved in cancer progression.
Protocol:
-
Cell Lysis: Treat SGC-7901 and BGC-823 cells with this compound for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MMP-2, MMP-9, TIMP-1, E-cadherin, N-cadherin, Vimentin, Snail, p-PI3K, PI3K, p-Akt, and Akt overnight at 4°C. Use an antibody against β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Data Presentation:
| Target Protein | Cell Line | Treatment (µM) | Relative Protein Expression (Fold Change vs. Control) |
| MMP-2 | SGC-7901 | 40, 80, 160 | Decreased dose-dependently[1] |
| MMP-9 | SGC-7901 | 40, 80, 160 | Decreased dose-dependently[1] |
| TIMP-1 | SGC-7901 | 40, 80, 160 | Increased dose-dependently[1] |
| E-cadherin | SGC-7901 | 40, 80, 160 | Increased dose-dependently[1] |
| N-cadherin | SGC-7901 | 40, 80, 160 | Decreased dose-dependently[1] |
| Vimentin | SGC-7901 | 40, 80, 160 | Decreased dose-dependently[1] |
| Snail | SGC-7901 | 40, 80, 160 | Decreased dose-dependently[1] |
| p-PI3K/PI3K | SGC-7901 | 40, 80, 160 | Decreased dose-dependently |
| p-Akt/Akt | SGC-7901 | 40, 80, 160 | Decreased dose-dependently |
| MMP-2 | BGC-823 | 40, 80, 160 | Decreased dose-dependently[1] |
| MMP-9 | BGC-823 | 40, 80, 160 | Decreased dose-dependently[1] |
| TIMP-1 | BGC-823 | 40, 80, 160 | Increased dose-dependently[1] |
| E-cadherin | BGC-823 | 40, 80, 160 | Increased dose-dependently[1] |
| N-cadherin | BGC-823 | 40, 80, 160 | Decreased dose-dependently[1] |
| Vimentin | BGC-823 | 40, 80, 160 | Decreased dose-dependently[1] |
| Snail | BGC-823 | 40, 80, 160 | Decreased dose-dependently[1] |
| p-PI3K/PI3K | BGC-823 | 40, 80, 160 | Decreased dose-dependently |
| p-Akt/Akt | BGC-823 | 40, 80, 160 | Decreased dose-dependently |
Note: The table reflects the trends observed in the search results. Specific fold-change values were not available.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for assessing the anti-cancer activity.
Caption: Proposed PI3K/Akt/Snail signaling pathway.
Anti-Inflammatory Activity
While specific data for this compound is limited, related triterpenoids are known to possess anti-inflammatory properties. The following are standard protocols to evaluate these effects.
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the inhibition of nitric oxide, a key inflammatory mediator.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Pro-inflammatory Cytokine Production (ELISA)
This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Protocol:
-
Cell Treatment: Follow steps 1-3 from the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Determine the cytokine concentrations from a standard curve and calculate the percentage of inhibition.
Cyclooxygenase-2 (COX-2) Activity Assay
This assay measures the inhibition of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.
Protocol:
-
Enzyme Reaction: Use a commercial COX-2 inhibitor screening assay kit.
-
Compound Incubation: Incubate recombinant COX-2 enzyme with various concentrations of this compound.
-
Substrate Addition: Add arachidonic acid as the substrate.
-
Detection: Measure the product formation (e.g., prostaglandin H2) using a suitable detection method (e.g., fluorescence or colorimetry).
-
Data Analysis: Calculate the IC₅₀ value for COX-2 inhibition.
NF-κB Signaling Pathway Analysis (Luciferase Reporter Assay)
This assay assesses the effect of the compound on the NF-κB signaling pathway, a central regulator of inflammation.
Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Compound Treatment and Stimulation: Treat the transfected cells with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Caption: Workflow for anti-inflammatory assays.
Antiviral Activity
This compound has been suggested to have antiviral activity against viruses like Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV)[]. The following is a general protocol for assessing anti-HCV activity.
HCV Replicon Assay
This assay utilizes a subgenomic HCV replicon system to measure the inhibition of viral RNA replication.
Protocol:
-
Cell Culture: Culture Huh-7 cells harboring an HCV replicon that expresses a reporter gene (e.g., luciferase).
-
Compound Treatment: Treat the replicon-containing cells with various concentrations of this compound.
-
Incubation: Incubate for 48-72 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT) to assess the cytotoxicity of the compound.
-
Data Analysis: Calculate the EC₅₀ (50% effective concentration) for the inhibition of HCV replication and the CC₅₀ (50% cytotoxic concentration) to determine the selectivity index (SI = CC₅₀/EC₅₀).
Anti-Diabetic Activity
The potential anti-diabetic effects of this compound can be investigated through assays that measure glucose uptake and enzyme inhibition.
Glucose Uptake Assay in Adipocytes
This assay measures the effect of the compound on glucose transport into cells.
Protocol:
-
Adipocyte Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Compound Treatment: Treat the mature adipocytes with various concentrations of this compound in the presence or absence of insulin.
-
Glucose Uptake Measurement: Add a fluorescently labeled glucose analog (e.g., 2-NBDG) and incubate for a defined period.
-
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Quantify the glucose uptake and compare it to the control groups.
α-Glucosidase and α-Amylase Inhibition Assays
These assays determine the inhibitory effect of the compound on key carbohydrate-digesting enzymes.
Protocol:
-
Enzyme Reaction: Use commercially available α-glucosidase and α-amylase enzymes.
-
Compound Incubation: Incubate the enzyme with various concentrations of this compound.
-
Substrate Addition: Add the respective substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase and starch for α-amylase).
-
Product Detection: Measure the formation of the product (e.g., p-nitrophenol or maltose) using a spectrophotometer.
-
Data Analysis: Calculate the IC₅₀ values for the inhibition of each enzyme.
Caption: Workflow for anti-diabetic and antiviral assays.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the in vitro evaluation of this compound. These assays will enable researchers to further elucidate the mechanisms of action and therapeutic potential of this promising natural compound in the fields of oncology, inflammation, virology, and metabolic diseases.
References
Application Notes and Protocols for 28-Hydroxy-3-oxoolean-12-en-29-oic Acid Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-Hydroxy-3-oxoolean-12-en-29-oic acid, a naturally occurring triterpenoid, has demonstrated significant anti-cancer properties, particularly in the context of gastric cancer. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on cancer cell lines. The protocols outlined below are based on studies utilizing the human gastric adenocarcinoma cell lines SGC-7901 and BGC-823. This compound has been shown to inhibit cell proliferation, migration, and invasion in a dose-dependent manner, primarily through the modulation of the PI3K/Akt/Snail signaling pathway, which plays a crucial role in the Epithelial-Mesenchymal Transition (EMT).
Data Presentation
The following tables summarize the quantitative and qualitative effects of this compound on gastric cancer cell lines.
Table 1: Effect of this compound on Cell Viability of Gastric Cancer Cells (MTT Assay)
| Cell Line | Concentration (µmol/L) | Treatment Time (hours) | Cell Viability (% of Control) |
| SGC-7901 | 10 | 24 | Data not available |
| 48 | Data not available | ||
| 72 | Data not available | ||
| 20 | 24 | Data not available | |
| 48 | Data not available | ||
| 72 | Data not available | ||
| 40 | 24 | Significant Inhibition | |
| 48 | Significant Inhibition | ||
| 72 | Significant Inhibition | ||
| 80 | 24 | Significant Inhibition | |
| 48 | Significant Inhibition | ||
| 72 | Significant Inhibition | ||
| 160 | 24 | Significant Inhibition | |
| 48 | Significant Inhibition | ||
| 72 | Significant Inhibition | ||
| BGC-823 | 10 | 24 | Data not available |
| 48 | Data not available | ||
| 72 | Data not available | ||
| 20 | 24 | Data not available | |
| 48 | Data not available | ||
| 72 | Data not available | ||
| 40 | 24 | Significant Inhibition | |
| 48 | Significant Inhibition | ||
| 72 | Significant Inhibition | ||
| 80 | 24 | Significant Inhibition | |
| 48 | Significant Inhibition | ||
| 72 | Significant Inhibition | ||
| 160 | 24 | Significant Inhibition | |
| 48 | Significant Inhibition | ||
| 72 | Significant Inhibition | ||
| Note: While the source indicates a dose-dependent inhibition of cell viability at concentrations of 10, 20, 40, 80, and 160 µmol/L for 24, 48, and 72 hours, specific numerical percentage values were not provided in the search results. "Significant Inhibition" denotes a statistically significant decrease in cell viability as reported in the source literature. |
Table 2: Effect of this compound on Migration and Invasion of Gastric Cancer Cells
| Assay | Cell Line | Concentration (µmol/L) | Treatment Time (hours) | Observed Effect |
| Transwell Migration | SGC-7901 | 40, 80, 160 | 24 | Dose-dependent inhibition |
| BGC-823 | 40, 80, 160 | 24 | Dose-dependent inhibition | |
| Wound Healing | SGC-7901 | 40, 80, 160 | 24 | Dose-dependent inhibition of wound closure |
| BGC-823 | 40, 80, 160 | 24 | Dose-dependent inhibition of wound closure | |
| Note: The cited literature confirms a dose-dependent inhibition of both cell migration and invasion. However, specific quantitative data, such as the percentage of migrated cells or the percentage of wound closure, were not available in a numerical format in the search results. |
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines: Human gastric adenocarcinoma cell lines SGC-7901 and BGC-823. It is important to note that some studies have identified BGC-823 and SGC-7901 as HeLa derivatives, which should be considered when interpreting results[1][2].
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions to the desired final concentrations (e.g., 10, 20, 40, 80, 160 µmol/L) should be made in the complete culture medium immediately before use. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Materials:
-
96-well plates
-
SGC-7901 or BGC-823 cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µmol/L). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Transwell Migration and Invasion Assay
This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).
-
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
SGC-7901 or BGC-823 cells
-
Serum-free medium
-
Complete culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution (0.1%)
-
Microscope
-
-
Protocol:
-
For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with the Matrigel solution and incubate at 37°C for at least 4-6 hours to allow for gelling. For migration assays, this step is omitted.
-
Harvest cells and resuspend them in serum-free medium at a density of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension containing different concentrations of this compound (e.g., 0, 40, 80, 160 µmol/L) to the upper chamber of the Transwell inserts.
-
Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 30 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with PBS.
-
Count the number of stained cells in several random fields under a microscope.
-
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells.
-
Materials:
-
6-well plates
-
SGC-7901 or BGC-823 cells
-
Complete culture medium
-
200 µL pipette tip
-
This compound
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh serum-free or low-serum (1%) medium containing various concentrations of this compound (e.g., 0, 40, 80, 160 µmol/L).
-
Capture images of the scratch at 0 hours and after 24 hours of incubation.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area at 0 hours.
-
Western Blot Analysis for EMT Markers and PI3K/Akt/Snail Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins.
-
Materials:
-
SGC-7901 or BGC-823 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Snail, anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 40, 80, 160 µmol/L) for 24 hours.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDL membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the compound's effects.
References
Animal Models for Studying the Effects of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid primarily isolated from Celastrus orbiculatus, has demonstrated significant therapeutic potential in preclinical studies.[] In vitro evidence highlights its anti-inflammatory, anti-cancer, and anti-diabetic properties.[][2] Specifically, it has been shown to inhibit the migration and invasion of gastric cancer cells, suppress the production of inflammatory cytokines like TNF-α and PGE2, and exhibit anti-diabetic effects by reducing insulin resistance and protecting pancreatic β-cells.[][2]
These application notes provide detailed protocols for in vivo animal models to further investigate and validate the therapeutic efficacy of this compound. The following sections outline experimental designs for studying its anti-cancer, anti-inflammatory, and anti-diabetic activities.
I. Anti-Cancer Effects: Gastric Cancer Xenograft Model
This model is designed to evaluate the in vivo efficacy of this compound against human gastric cancer, building upon in vitro findings that show its inhibitory effect on gastric cancer cell lines like SGC-7901 and BGC-823.[3][4] Patient-derived xenograft (PDX) models are recommended as they more accurately represent the heterogeneity of human tumors.
Experimental Workflow: Gastric Cancer Xenograft Model
Caption: Workflow for the gastric cancer xenograft model.
Protocol: Gastric Cancer Xenograft Study
-
Animal Model:
-
Species: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Acclimatization: House animals for at least one week under specific pathogen-free conditions with a 12-hour light/dark cycle, and provide ad libitum access to food and water.
-
-
Cell Culture and Tumor Implantation:
-
Cell Lines: Human gastric cancer cell lines SGC-7901 or BGC-823.
-
Cell Preparation: Culture cells in appropriate media. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Treatment Regimen:
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Grouping: When tumors reach an average volume of 100-150 mm³, randomly assign mice to treatment and control groups (n=8-10 per group).
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Administration: Administer the compound via intraperitoneal (i.p.) injection or oral gavage daily or on a specified schedule. A starting dose range could be 10-50 mg/kg body weight, based on typical doses for triterpenoids. The vehicle control group should receive the same volume of the vehicle.
-
Duration: Continue treatment for 3-4 weeks.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and carefully excise the tumors.
-
Measure the final tumor volume and weight.
-
Fix a portion of the tumor in 10% neutral buffered formalin for histopathological (H&E staining) and immunohistochemical (IHC) analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis).
-
Snap-freeze another portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blot for EMT markers like E-cadherin and N-cadherin).
-
Data Presentation: Anti-Cancer Efficacy
| Group | Dose (mg/kg) | Administration Route | Mean Final Tumor Volume (mm³) ± SD | Mean Final Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p. / p.o. | 0 | ||
| This compound | 10 | i.p. / p.o. | |||
| This compound | 25 | i.p. / p.o. | |||
| This compound | 50 | i.p. / p.o. | |||
| Positive Control (e.g., 5-FU) | i.p. |
II. Anti-Inflammatory Effects: Carrageenan-Induced Paw Edema Model
This acute inflammation model is suitable for evaluating the anti-inflammatory properties of this compound, based on its known inhibitory effects on inflammatory mediators.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol: Carrageenan-Induced Paw Edema Study
-
Animal Model:
-
Species: Male Sprague-Dawley rats, weighing 180-220 g.
-
Acclimatization: As described previously.
-
-
Treatment and Induction:
-
Grouping: Randomly divide rats into treatment and control groups (n=6-8 per group).
-
Compound Administration: Administer this compound (e.g., 25, 50, 100 mg/kg) or vehicle orally one hour before carrageenan injection. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) should be included.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, 5, and 6 hours post-injection.
-
Calculate the percentage increase in paw volume relative to the baseline.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
-
Biochemical Analysis:
-
At the end of the experiment, euthanize the animals and collect the paw tissue.
-
Homogenize the tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers (e.g., myeloperoxidase activity) using ELISA or other appropriate assays.
-
Data Presentation: Anti-Inflammatory Efficacy
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h ± SD | Inhibition of Edema (%) at 3h |
| Vehicle Control | - | 0 | |
| This compound | 25 | ||
| This compound | 50 | ||
| This compound | 100 | ||
| Positive Control (Indomethacin) | 10 |
III. Anti-Diabetic Effects: Streptozotocin (STZ)-Induced Diabetic Model
This model is suitable for investigating the anti-diabetic properties of this compound, including its effects on blood glucose levels and insulin resistance.[5][6]
Signaling Pathway: Potential Anti-Diabetic Mechanism
References
Application Notes & Protocols for the In Vivo Formulation of 28-Hydroxy-3-oxoolean-12-en-29-oic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
28-Hydroxy-3-oxoolean-12-en-29-oic acid is a pentacyclic triterpenoid with demonstrated in vitro anti-inflammatory, antiviral, and anti-cancer properties.[1][] Like many triterpenoids, this compound is characterized by poor aqueous solubility, which presents a significant challenge for in vivo studies due to low bioavailability and erratic absorption.[3] This document provides a comprehensive guide to formulating this compound for administration in animal models, focusing on strategies to enhance its solubility and systemic exposure.
Pre-formulation Assessment
Prior to developing a full-scale formulation, a thorough pre-formulation assessment is crucial to understand the physicochemical properties of this compound.
1.1. Solubility Screening:
The initial step is to determine the compound's solubility in a range of pharmaceutically acceptable vehicles. This data will guide the selection of an appropriate formulation strategy.
Experimental Protocol: Solubility Screening
-
Materials: this compound, a selection of solvents and vehicles (see Table 1), microcentrifuge tubes, a calibrated balance, a vortex mixer, and an HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each test vehicle in a microcentrifuge tube.
-
Vortex the tubes vigorously for 2 minutes.
-
Place the tubes in a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Express the solubility in mg/mL.
Table 1: Common Vehicles for In Vivo Formulation of Poorly Soluble Compounds
| Vehicle Category | Examples | Properties & Considerations |
| Aqueous Solutions | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) | Isotonic and well-tolerated, but unsuitable for highly lipophilic compounds without co-solvents or solubilizers.[4] |
| Organic Solvents | Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol (PEG 400), Propylene Glycol | Can dissolve many lipophilic compounds.[4] Must be used in limited concentrations due to potential toxicity.[4][5][6] Often used in combination with other vehicles. |
| Oil-Based Vehicles | Corn Oil, Olive Oil, Sesame Oil | Suitable for highly lipophilic compounds for oral or intraperitoneal administration.[4] Not suitable for intravenous administration. |
| Surfactants & Emulsifiers | Polysorbate 80 (Tween 80), Sodium Dodecyl Sulfate (SDS) | Can improve solubility and stability of suspensions. May have biological effects at higher concentrations.[5][6] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes to enhance aqueous solubility. Generally considered safe.[5][6] |
| Polymeric Micelles | Diblock or triblock polymers (e.g., PEG-PLA) | Encapsulate poorly soluble drugs in their hydrophobic core, enhancing solubility and stability.[3][7] |
Formulation Strategies
Based on the solubility data, a suitable formulation strategy can be selected. For a triterpenoid like this compound, a co-solvent system or a lipid-based formulation is often a good starting point.
2.1. Co-Solvent Formulation:
This approach involves using a mixture of a primary solvent that can dissolve the compound and a co-solvent that is miscible with the primary solvent and is well-tolerated in vivo.
Experimental Protocol: Co-Solvent Formulation Preparation
-
Materials: this compound, DMSO, PEG 400, Saline.
-
Procedure:
-
Dissolve the required amount of this compound in a minimal amount of DMSO. For example, to prepare a 10 mg/mL solution, dissolve 10 mg of the compound in 100 µL of DMSO.
-
Add PEG 400 to the solution. A common ratio is 1:4 (DMSO:PEG 400). For the example above, add 400 µL of PEG 400.
-
Vortex thoroughly until a clear solution is obtained.
-
Slowly add saline to the desired final volume while vortexing to prevent precipitation. For a final volume of 1 mL, add 500 µL of saline.
-
Visually inspect the final formulation for any signs of precipitation.
-
-
Note: The final concentration of DMSO should be kept as low as possible, ideally below 10% of the total volume, to minimize toxicity.[6]
2.2. Oil-Based Suspension for Oral Administration:
For oral studies, a simple suspension in an edible oil can be an effective approach.
Experimental Protocol: Oil-Based Suspension Preparation
-
Materials: this compound, Corn oil (or other suitable oil), mortar and pestle, homogenizer (optional).
-
Procedure:
-
Weigh the required amount of this compound.
-
If necessary, reduce the particle size of the compound by grinding it with a mortar and pestle. This increases the surface area for better suspension.
-
Add a small amount of the oil to the powder to form a paste.
-
Gradually add the remaining oil while triturating or homogenizing to achieve a uniform suspension.
-
Store the suspension in a tightly sealed container, protected from light. Shake well before each administration.
-
Visualization of Workflows and Pathways
3.1. Formulation Development Workflow
Caption: Workflow for the development and evaluation of an in vivo formulation.
3.2. Hypothetical Signaling Pathway Inhibition
Given the known anti-cancer and anti-inflammatory effects of triterpenoids, a possible mechanism of action for this compound could involve the inhibition of pro-inflammatory and pro-survival signaling pathways.
Caption: Hypothetical inhibition of key signaling pathways by the compound.
Stability Assessment
It is essential to ensure the stability of the formulation during the course of the in vivo study.
Experimental Protocol: Short-Term Stability Assessment
-
Materials: Prepared formulation, storage containers, analytical equipment (HPLC).
-
Procedure:
-
Divide the prepared formulation into several aliquots.
-
Store the aliquots under different conditions (e.g., room temperature, 4°C, protected from light).
-
At specified time points (e.g., 0, 4, 8, 24 hours), take a sample from each storage condition.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Visually inspect the samples for any signs of precipitation or phase separation.
-
-
Data Analysis: A stable formulation will show minimal degradation (<10%) and no physical changes over the tested period.
Disclaimer: The provided protocols are intended as a starting point. The specific formulation for this compound may require further optimization based on the specific animal model, route of administration, and desired dosage. It is crucial to conduct appropriate toxicity studies for any new formulation before proceeding with efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 3. Polymeric Micelles and Alternative Nanonized Delivery Vehicles for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of 28-Hydroxy-3-oxoolean-12-en-29-oic acid in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a promising triterpenoid compound, in cancer cell lines. This document outlines the cytotoxic effects of the compound on gastric cancer cells, details the experimental procedures for assessing cell viability, and illustrates the signaling pathway involved in its mode of action.
Quantitative Data Summary
The cytotoxic activity of this compound has been evaluated against human gastric cancer cell lines, SGC-7901 and BGC-823. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, were determined using a standard cell viability assay.
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| SGC-7901 | Human Gastric Cancer | 156.03[1] | MTT Assay |
| BGC-823 | Human Gastric Cancer | 142.2[1] | MTT Assay |
Experimental Protocols
A crucial method for determining the IC50 of a compound in cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol: MTT Assay for IC50 Determination
1. Materials and Reagents:
-
This compound
-
Human gastric cancer cell lines (e.g., SGC-7901, BGC-823)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
2. Cell Culture and Seeding:
a. Maintain the cancer cell lines in a suitable culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Harvest cells in the logarithmic growth phase using trypsin-EDTA. c. Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter. d. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium. e. Incubate the plates for 24 hours to allow the cells to attach.
3. Compound Treatment:
a. Prepare a stock solution of this compound in DMSO. b. Prepare a series of serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 10, 20, 40, 80, 160 µM)[1][2]. c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. d. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only). e. Incubate the plates for 24, 48, or 72 hours.[1][2]
4. MTT Assay:
a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plates for an additional 4 hours at 37°C. c. Carefully remove the medium from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the percentage of cell viability against the compound concentration. d. Determine the IC50 value by non-linear regression analysis of the dose-response curve.
Workflow for determining IC50 using the MTT assay.
Signaling Pathway
This compound has been shown to inhibit the migration and invasion of human gastric cancer cells by targeting key signaling pathways involved in cell survival and proliferation. One of the identified mechanisms is the downregulation of the PI3K/Akt/Snail signaling pathway.[1] Treatment with the compound leads to a dose-dependent decrease in the phosphorylation of PI3K and Akt, which in turn reduces the expression of the downstream transcription factor Snail.[1] Snail is a key regulator of the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell invasion and metastasis. By inhibiting this pathway, the compound effectively suppresses the metastatic potential of cancer cells.
Inhibitory effect on the PI3K/Akt/Snail signaling pathway.
References
Troubleshooting & Optimization
improving solubility of 28-Hydroxy-3-oxoolean-12-en-29-oic acid for assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 28-Hydroxy-3-oxoolean-12-en-29-oic acid for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in my cell culture media. What is the primary cause?
A1: Precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound, a derivative of oleanolic acid.[1] This typically occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous environment of cell culture media, where its solubility is significantly lower.[1]
Q2: What is a safe concentration of DMSO to use in my cell-based assays?
A2: It is crucial to maintain the final concentration of DMSO in your cell culture media as low as possible, ideally below 0.1%, as higher concentrations can be toxic to cells.[2][3] While some cell lines can tolerate up to 0.5% DMSO for short periods, concentrations of 1% and above can lead to cell damage and death.[2][4] Always perform a vehicle control experiment to assess the impact of the solvent on your specific cell line and assay.
Q3: Can I use solvents other than DMSO to dissolve my compound?
A3: Yes, other organic solvents can be used to dissolve oleanolic acid and its derivatives. Ethanol, methanol, and n-butanol are effective solvents for these types of compounds.[5][6] However, it is important to consider the volatility and potential cytotoxicity of any solvent used and to ensure its compatibility with your specific assay.
Q4: Are there alternatives to using organic solvents for solubilization?
A4: Yes, several alternative formulation strategies can enhance the aqueous solubility of poorly soluble compounds. These include the use of cyclodextrins, solid dispersions, and lipid-based formulations like microemulsions.[7][8][9] These methods can improve solubility and bioavailability without the need for potentially toxic organic solvents.[7][8][9]
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the culture media after adding the compound.
-
Inconsistent or non-reproducible assay results.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[1] |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of media can cause rapid solvent exchange and precipitation. | Perform a serial dilution of the stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | The solubility of the compound may be lower in cold media. | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| Media Components | Components in the media, such as salts or proteins, may interact with the compound and reduce its solubility. | Test the solubility of the compound in different types of media (e.g., with and without serum). |
Issue 2: Inconsistent Assay Results
Symptoms:
-
High variability between replicate wells.
-
Lack of a clear dose-response relationship.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Solubilization | The compound is not fully dissolved in the stock solution, leading to inaccurate concentrations. | Ensure the compound is completely dissolved in the stock solution. Gentle heating or sonication may be required. |
| Compound Degradation | The compound may be unstable in the solvent or under the experimental conditions. | Prepare fresh stock solutions regularly. Protect the stock solution from light and store it at the recommended temperature. |
| Interaction with Assay Components | The solubilizing agent (e.g., DMSO) may interfere with the assay. | Run appropriate vehicle controls to assess the effect of the solvent on the assay. Consider alternative solubilization methods if interference is observed. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and dilute it to working concentrations in cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes and pipette tips
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
-
Create an Intermediate Dilution (Optional but Recommended):
-
To minimize precipitation, first, dilute the high-concentration stock solution in DMSO to a lower concentration (e.g., 1 mM).
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[1]
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Protocol 2: Solubility Enhancement using Cyclodextrins
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Appropriate aqueous buffer (e.g., PBS)
-
Stir plate and magnetic stir bar
Methodology:
-
Determine Molar Ratio:
-
The molar ratio of cyclodextrin to the compound needs to be optimized. Start with a molar ratio of 1:1 and test higher ratios (e.g., 2:1, 5:1 of cyclodextrin to compound).[10]
-
-
Preparation of the Inclusion Complex (Kneading Method):
-
Dissolve the desired amount of cyclodextrin in a minimal amount of the aqueous buffer to form a paste.
-
Dissolve the this compound in a small amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the compound solution to the cyclodextrin paste and knead for a specified time (e.g., 30-60 minutes).
-
Dry the resulting mixture to obtain a solid powder of the inclusion complex.
-
-
Solubility Assessment:
-
Add an excess amount of the prepared inclusion complex to your assay buffer or cell culture medium.
-
Stir the suspension at a constant temperature for 24 hours to reach equilibrium.
-
Centrifuge the suspension to pellet the undissolved complex.
-
Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC).
-
Data Presentation
Table 1: Solubility of Oleanolic Acid in Various Solvents
| Solvent | Solubility (g/L) | Temperature (°C) |
| Methanol | 1.8 | 25 |
| Ethanol | 2.5 | 25 |
| 2-Propanol | 1.5 | 25 |
| 1-Butanol | 10.2 | 25 |
| Ethyl Acetate | 9.8 | 25 |
| Acetone | 1.2 | 25 |
| Water | <0.001 | 25 |
Note: Data is for oleanolic acid and serves as a reference for its derivatives. Actual solubility of this compound may vary.
Table 2: Effect of Cyclodextrins on Oleanolic Acid Solubility
| Cyclodextrin Type | Molar Ratio (CD:OA) | Solubility Increase (Fold) |
| β-Cyclodextrin | 1:1 | 3.4 |
| HP-β-Cyclodextrin | 1:1 | ~10-20 |
| γ-Cyclodextrin | 1:2 | ~145 µg/mL |
Note: Data compiled from various studies on oleanolic acid and its derivatives.[7][11] The actual solubility enhancement will depend on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for in vitro assays.
References
- 1. benchchem.com [benchchem.com]
- 2. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. researchgate.net [researchgate.net]
- 5. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 28-Hydroxy-3-oxoolean-12-en-29-oic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 28-Hydroxy-3-oxoolean-12-en-29-oic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid). This triterpenoid possesses the core oleanane scaffold, which can be chemically modified to introduce the desired functionalities.
Q2: What are the key chemical transformations required to synthesize this compound from Oleanolic acid?
The synthesis from Oleanolic acid would typically involve the following key steps:
-
Protection of the C-28 carboxylic acid: This is necessary to prevent it from interfering with subsequent oxidation steps.
-
Oxidation of the C-3 hydroxyl group: The hydroxyl group at the C-3 position is oxidized to a ketone.
-
Selective hydroxylation at C-29: This is a challenging step that requires a regioselective reagent.
-
Conversion of the C-28 methyl ester to a primary alcohol: This involves reduction of the ester.
-
Selective oxidation of the C-29 hydroxyl to a carboxylic acid.
-
Deprotection of the C-28 protecting group (if necessary).
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction progress. By comparing the TLC profile of the reaction mixture with that of the starting material and the expected product, you can determine if the starting material has been consumed and if the product is being formed. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the 3-Oxo Product during Oxidation
Question: I am performing the oxidation of the 3-hydroxyl group of my oleanolic acid derivative, but I am consistently getting low yields of the desired 3-oxo product. What could be the cause?
Answer: Low yields during the oxidation of the 3-hydroxyl group can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Troubleshooting: Monitor the reaction closely using TLC. If the starting material spot is still prominent after the recommended reaction time, the reaction is likely incomplete.
-
Solution: Increase the reaction time or slightly increase the amount of the oxidizing agent. Ensure the reaction temperature is optimal for the chosen reagent.
-
-
Degradation of the Product:
-
Troubleshooting: The appearance of multiple new spots on the TLC plate, especially near the baseline, could indicate product degradation.
-
Solution: Over-oxidation can be an issue. Use a milder oxidizing agent or reduce the reaction temperature. Ensure the work-up procedure is performed promptly after the reaction is complete.
-
-
Purity of the Starting Material:
-
Troubleshooting: Impurities in the starting material can interfere with the reaction.
-
Solution: Ensure your starting oleanolic acid derivative is of high purity. Recrystallization or column chromatography can be used for purification if needed.
-
-
Moisture in the Reaction:
-
Troubleshooting: Some oxidizing agents are sensitive to moisture, which can quench the reagent.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Illustrative Data: Comparison of Oxidation Conditions
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| Jones Reagent | Acetone | 0 - 25 | 1 | 75 |
| PCC | DCM | 25 | 4 | 85 |
| Dess-Martin Periodinane | DCM | 25 | 2 | 95 |
This table presents hypothetical data for illustrative purposes.
Issue 2: Difficulty in Purifying the Final Product
Question: I have completed the synthesis, but I am facing challenges in purifying the final product, this compound. What purification techniques are recommended?
Answer: The purification of triterpenoid acids can be challenging due to their similar polarities. Here are some recommended purification strategies:
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used. For acidic compounds, sometimes silica gel impregnated with a small amount of acid (e.g., acetic acid) can improve separation.
-
Mobile Phase: A gradient elution system is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Troubleshooting: If the compound is streaking on the column, consider adding a small amount of acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid.
-
-
Preparative HPLC:
-
Column: A C18 reverse-phase column is a good choice.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically used.
-
-
Crystallization:
-
Solvent Selection: Finding a suitable solvent system is key. A combination of a solvent in which the compound is soluble and a non-solvent in which it is insoluble is often used. Common solvent systems for triterpenoids include methanol/water, ethanol/water, and acetone/hexane.
-
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol: Oxidation of 3β-hydroxyolean-12-en-28-oic acid methyl ester
This protocol describes the oxidation of the 3-hydroxyl group to a 3-oxo group using Dess-Martin Periodinane (DMP), a mild and efficient oxidizing agent.
Materials:
-
3β-hydroxyolean-12-en-28-oic acid methyl ester
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3β-hydroxyolean-12-en-28-oic acid methyl ester (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin Periodinane (1.2 - 1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the two layers are clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate).
Troubleshooting Decision Tree for Oxidation
Caption: Troubleshooting decision tree for low yield in the oxidation step.
Technical Support Center: Optimizing the Extraction of 28-Hydroxy-3-oxoolean-12-en-29-oic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of 28-Hydroxy-3-oxoolean-12-en-29-oic acid from plant sources. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized protocols to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources of this compound?
A1: this compound, a natural triterpenoid, is primarily found in plants of the Celastrus genus. The most commonly cited sources are Celastrus paniculatus and Celastrus orbiculatus.[][2][3]
Q2: What class of compound is this compound and what are its key chemical properties?
A2: This compound is classified as a triterpenoid.[][4] Triterpenoids are a large and diverse class of naturally occurring organic compounds derived from a 30-carbon precursor, squalene. Key properties include a molecular formula of C30H46O4 and a molecular weight of approximately 470.69 g/mol .[] Its structure contains a ketone group, a hydroxyl group, and a carboxylic acid group, which influence its polarity and solubility.
Q3: Which extraction methods are most suitable for triterpenoids like this compound?
A3: Several methods are effective for extracting triterpenoids from plant material. Common techniques include:
-
Soxhlet Extraction: A classical and exhaustive method using organic solvents.[5]
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[6][7][8]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant matrix, accelerating extraction.
-
Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO2, as the solvent, offering a green and highly tunable extraction method.
The choice of method will depend on available equipment, desired purity, and the scale of the extraction.[9]
Q4: What solvents are recommended for the extraction of this compound?
A4: The choice of solvent is critical and depends on the polarity of the target compound. For triterpenoids, solvents ranging from non-polar to polar are used. Common choices include:
-
Ethanol
-
Methanol
-
Chloroform
-
n-Hexane
-
Acetone
Often, a mixture of solvents (e.g., ethanol/water) is used to optimize the extraction yield.[7][8] The ideal solvent or solvent system should be determined empirically for each plant matrix.
Q5: How can I quantify the yield of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for the quantification of triterpenoids.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often after a derivatization step to increase the volatility of the analyte.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification process.
Problem 1: Low Yield of Target Compound
| Possible Cause | Recommended Solution |
| Improper Plant Material Preparation | Ensure the plant material is properly dried to a consistent moisture content and ground to a fine, uniform powder (e.g., 40-60 mesh) to maximize surface area for solvent penetration.[6][9] |
| Suboptimal Solvent Selection | The polarity of the extraction solvent may not be ideal. Perform small-scale extractions with a range of solvents (e.g., hexane, ethyl acetate, ethanol, methanol) and solvent mixtures to determine the optimal choice. |
| Inefficient Extraction Parameters | Optimize parameters such as extraction time, temperature, and solvent-to-solid ratio. For UAE, optimize ultrasonic power and frequency.[7][8] For Soxhlet, ensure a sufficient number of extraction cycles. |
| Degradation of Compound | High temperatures during extraction or solvent removal can degrade thermolabile compounds. Use a rotary evaporator at a reduced temperature (e.g., < 40°C) for solvent removal.[9] Avoid prolonged exposure to high temperatures. |
| Incomplete Cell Lysis | The plant cell walls may not be sufficiently disrupted. For tough plant materials, consider a pre-treatment step or use a more vigorous extraction method like UAE.[11] |
Problem 2: Co-extraction of Impurities
| Possible Cause | Recommended Solution |
| Solvent is Too Non-selective | A solvent that is too polar may co-extract a high amount of chlorophyll and other polar compounds. A solvent that is too non-polar may extract excessive lipids and waxes. |
| Need for a Defatting Step | If the starting material is rich in lipids (e.g., seeds), a pre-extraction step with a non-polar solvent like hexane can remove these interfering compounds. |
| Formation of Emulsions during Liquid-Liquid Extraction | Emulsions can trap the target compound and impurities. To break emulsions, try adding brine (salting out), gently swirling instead of vigorous shaking, or using a different solvent system.[12][13] |
| Suboptimal Purification Method | The crude extract requires further purification. Techniques like column chromatography (using silica gel or macroporous resin) or preparative HPLC are necessary to isolate the target compound.[8] |
Problem 3: Inconsistent Results Between Batches
| Possible Cause | Recommended Solution |
| Variability in Plant Material | The concentration of phytochemicals can vary based on harvesting time, geographical location, and storage conditions.[9] Use plant material from a single, well-documented source and store it in a cool, dark, and dry place.[9] |
| Inconsistent Grinding/Particle Size | Variations in particle size will affect the extraction efficiency. Sieve the ground material to ensure a uniform particle size distribution for each extraction.[6] |
| Fluctuations in Extraction Conditions | Precisely control and monitor all extraction parameters (temperature, time, solvent volume, etc.) for each run. |
| Instrumental Drift | Calibrate analytical instruments like HPLC and GC-MS regularly to ensure accurate quantification. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) - Lab Scale
This protocol provides a general framework for optimizing the extraction of this compound using UAE.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves or stems of Celastrus orbiculatus) at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder (40-60 mesh).
-
-
Extraction:
-
Accurately weigh 5.0 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add the extraction solvent (e.g., 100 mL of 80% ethanol).
-
Place the flask in an ultrasonic bath.
-
Set the extraction parameters. Initial suggested parameters are:
-
Temperature: 40°C
-
Ultrasonic Power: 100 W
-
Time: 30 minutes
-
-
Begin sonication.
-
-
Isolation of Crude Extract:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Combine the filtrates.
-
-
Solvent Removal:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C until the solvent is completely removed.
-
-
Purification (Optional but Recommended):
-
The resulting crude extract can be further purified using column chromatography over silica gel or a macroporous resin to isolate this compound.
-
Protocol 2: Soxhlet Extraction - Lab Scale
This protocol describes a classical method for exhaustive extraction.
-
Preparation of Plant Material:
-
Prepare the dried and powdered plant material as described in Protocol 1.
-
-
Extraction:
-
Place approximately 10 g of the powdered material into a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of the desired solvent (e.g., ethanol).
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 6-8 hours (or until the solvent in the siphon tube runs clear).[9]
-
-
Solvent Removal:
-
After the extraction is complete, cool the solution.
-
Remove the solvent using a rotary evaporator as described in Protocol 1.
-
Data Presentation
Table 1: Example Parameters for UAE Optimization
This table presents a hypothetical set of experiments based on a Box-Behnken design to optimize UAE parameters. The yield would be determined by HPLC analysis.
| Run | Temperature (°C) | Time (min) | Ethanol Conc. (%) | Solvent-to-Solid Ratio (mL/g) | Observed Yield (mg/g DW) |
| 1 | 40 | 30 | 70 | 20:1 | Hypothetical Data |
| 2 | 50 | 40 | 80 | 25:1 | Hypothetical Data |
| 3 | 60 | 50 | 90 | 30:1 | Hypothetical Data |
| ... | ... | ... | ... | ... | ... |
Table 2: Comparison of Different Extraction Methods
This table provides a qualitative and quantitative comparison of common extraction methods for triterpenoids.
| Method | Typical Time | Solvent Consumption | Typical Yield | Advantages | Disadvantages |
| Soxhlet | 6-24 hours | High | Moderate-High | Exhaustive extraction | Time-consuming, large solvent volume, potential thermal degradation |
| UAE | 20-60 min | Low-Moderate | High | Fast, efficient, reduced solvent use | Requires specific equipment |
| MAE | 5-30 min | Low | High | Very fast, low solvent use | Potential for localized heating, requires specific equipment |
| SFE | 1-4 hours | None (CO2 is recycled) | Variable-High | "Green" solvent, highly selective | High initial equipment cost |
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Logical troubleshooting guide for addressing low extraction yields.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NP-MRD: Showing NP-Card for this compound (NP0137768) [np-mrd.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 7. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. maxapress.com [maxapress.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative determination of hydroxy pentacyclic triterpene acids in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
Technical Support Center: HPLC Separation of 28-Hydroxy-3-oxoolean-12-en-29-oic acid
This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of 28-Hydroxy-3-oxoolean-12-en-29-oic acid and related triterpenoid compounds.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is recommended for separating this compound?
A1: For separating oleanolic acid and related triterpenes, a reverse-phase C18 column is the most common and recommended choice.[1] These columns provide good retention and selectivity for hydrophobic compounds like this triterpenoid.
Q2: What is the recommended detection wavelength for this compound?
A2: Since this compound lacks a strong chromophore, detection is typically performed at a low UV wavelength, around 210 nm, to detect the carboxyl group.[1][2]
Q3: How should I prepare the sample for injection?
A3: The sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions. Using a solvent that is much stronger than the mobile phase can lead to peak distortion.[3][4] For a typical reversed-phase method starting with high aqueous content, it is best to dissolve the sample in the mobile phase itself or in a solvent like methanol or acetonitrile and then dilute it with the initial mobile phase. Always filter the sample through a 0.2 or 0.45 µm syringe filter before injection to prevent column frit blockage.[5]
Q4: Can I use a gradient elution method?
A4: Yes, a gradient elution is often necessary for separating triterpenoids from complex sample matrices. A typical gradient would involve increasing the proportion of an organic solvent like acetonitrile or methanol in an aqueous mobile phase.[6] This allows for the elution of more strongly retained compounds while maintaining good peak shape for early-eluting ones.
Troubleshooting Guide
This section addresses specific issues you may encounter during your HPLC analysis.
Problem 1: Peak Tailing
Q: Why are my peaks for this compound showing significant tailing?
A: Peak tailing, where a peak has an asymmetric shape with a drawn-out trailing edge, is a common issue.[7][8] It can compromise quantification and resolution.[8] The primary causes are:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based packing material can interact with polar functional groups on the analyte, causing tailing.[4][7]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your acidic analyte, it can exist in both ionized and non-ionized forms, leading to peak asymmetry.[7]
-
Column Contamination or Degradation: Accumulation of strongly retained sample components at the column inlet can lead to poor peak shape.[4]
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings between the column and detector can cause peak broadening and tailing.[4]
Solutions:
-
Modify Mobile Phase: Add a small amount of an acidic modifier like phosphoric acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group on your analyte and minimize interactions with silanols.
-
Use an End-Capped Column: Modern, fully end-capped C18 columns have fewer accessible silanol groups, reducing the chance of secondary interactions.
-
Clean the Column: Flush the column with a series of strong solvents to remove contaminants. Refer to the column manufacturer's guidelines for recommended cleaning procedures.
-
Optimize System Connections: Ensure all fittings are properly tightened and use tubing with a small internal diameter and minimal length between the column and detector.
Problem 2: Peak Splitting
Q: My chromatogram shows split peaks for my target analyte. What is the cause?
A: Peak splitting can occur for a single peak or all peaks in the chromatogram, which helps diagnose the root cause.[9]
-
If all peaks are split: This usually indicates a problem at or before the column inlet.[9]
-
If only a single peak is split: This is more likely related to the sample or method chemistry.[9][10]
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause the peak to split.[3][12] The solvent carries the analyte down the column too quickly before proper partitioning can occur.
-
Co-elution: The split peak may actually be two different, closely eluting compounds.[10]
-
Solutions:
-
Filter Samples: Always filter your samples to prevent frit blockage.[5]
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants and physical damage.[5]
-
Reverse Flush the Column: If you suspect a blocked frit, you can try back-flushing the column (disconnect it from the detector first) at a low flow rate.
-
Match Injection Solvent: Dissolve and inject your sample in the initial mobile phase or a weaker solvent.[3]
-
Confirm Co-elution: Inject a smaller volume of the sample. If the split peak resolves into two distinct peaks, you have a co-elution issue and need to optimize your separation method (e.g., change the gradient slope or mobile phase composition).[9]
Problem 3: Baseline Drift
Q: My HPLC baseline is drifting upwards during my gradient run. How can I fix this?
A: Baseline drift is a common occurrence in gradient elution and can obscure small peaks.[13][14]
-
Mismatched UV Absorbance of Mobile Phase Solvents: A primary cause of drift is when the two mobile phase solvents (e.g., water and acetonitrile) have different UV absorbance at the detection wavelength.[6] As the percentage of the organic solvent increases during the gradient, the overall absorbance changes, causing the baseline to drift.
-
Temperature Fluctuations: Changes in the ambient temperature can affect the detector and column, leading to baseline drift.[15] This is especially true for temperature-sensitive detectors.
-
Contaminated Mobile Phase: Using low-quality solvents or solvents that have degraded over time can introduce impurities that cause the baseline to rise.[13][16] Additives like trifluoroacetic acid (TFA) are known to degrade and increase UV absorbance.[13]
-
Column Equilibration: Insufficient equilibration time between runs can lead to a drifting baseline in the subsequent run.[13]
Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and prepare fresh mobile phases daily.[16]
-
Use a Reference Wavelength: Some detectors allow you to set a reference wavelength to compensate for refractive index changes and minimize drift.[6]
-
Ensure Proper Equilibration: Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions after each gradient run. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column.
-
Use a Column Oven: A column oven provides a stable temperature environment, minimizing drift caused by temperature fluctuations.[15]
Experimental Protocols & Data
Proposed Starting HPLC Method
This is a general starting point for method development for this compound, based on established methods for similar triterpenoids.[1][2][17]
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 80% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (80:20, v/v) |
Visual Troubleshooting Guides
HPLC Troubleshooting Workflow
This diagram provides a step-by-step workflow for diagnosing common HPLC issues.
References
- 1. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. bio-works.com [bio-works.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 14. labtech.tn [labtech.tn]
- 15. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 16. phenomenex.com [phenomenex.com]
- 17. Determination of oleanolic acid and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid During Storage
For researchers, scientists, and drug development professionals utilizing 28-Hydroxy-3-oxoolean-12-en-29-oic acid, maintaining its stability during storage is paramount to ensure experimental accuracy and reproducibility. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Visible Changes in the Compound's Appearance (e.g., color change, clumping)
-
Possible Cause: This may indicate chemical degradation, contamination, or moisture absorption. Triterpenoid compounds can be susceptible to oxidation, which may lead to a change in color.
-
Troubleshooting Steps:
-
Immediately cease using the affected batch for critical experiments.
-
Verify that the storage conditions (temperature, light exposure, humidity) align with the recommended guidelines.
-
Review handling procedures to eliminate potential sources of contamination.
-
Consider performing an analytical purity assessment (e.g., HPLC) to compare the affected batch with a fresh sample or a previously validated standard.
-
Issue 2: Inconsistent Experimental Results or Loss of Potency
-
Possible Cause: The bioactivity of this compound may have diminished due to degradation during storage or frequent freeze-thaw cycles of stock solutions.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from a new, unopened vial of the compound.
-
Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
-
Conduct a short-term stability study under your specific experimental conditions to determine the rate of degradation (see Experimental Protocols section for a general guideline).
-
If degradation is confirmed, re-evaluate your storage and handling procedures.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: While specific long-term stability data for this compound is limited, general best practices for storing oleanane-type triterpenoids should be followed. These recommendations are designed to mitigate common degradation pathways such as oxidation, hydrolysis, and photodegradation.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions are generally more susceptible to degradation than the solid compound. The choice of solvent and storage conditions is critical.
-
Solvent: Use high-purity, anhydrous solvents. DMSO and ethanol are common choices for dissolving triterpenoids.
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot stock solutions into single-use volumes.
-
Inert Atmosphere: For highly sensitive applications, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
Q3: What are the primary factors that can cause degradation of this compound?
A3: The main factors contributing to the degradation of bioactive compounds include:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.
-
Light: Exposure to UV or even ambient light can induce photodegradation.
-
Humidity: Moisture can lead to hydrolysis of susceptible functional groups.
-
Oxygen: The presence of oxygen can cause oxidative degradation.
Q4: How can I assess the stability of my stored this compound?
A4: The most reliable way to assess stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves comparing the chromatogram of your stored sample to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main peak suggests degradation. A forced degradation study can help identify potential degradation products.
Data Presentation
The following table summarizes recommended storage conditions for this compound, based on general guidelines for triterpenoid compounds.
| Form | Storage Condition | Temperature | Relative Humidity | Light Protection | Notes |
| Solid | Long-Term | -20°C | As low as possible | Amber vial/dark | Ideal for preserving long-term integrity. |
| Short-Term | 2-8°C | Controlled | Amber vial/dark | Suitable for shorter durations. | |
| Solution | Long-Term | -80°C | N/A | Amber vial/dark | Aliquot into single-use volumes. |
| Short-Term | -20°C | N/A | Amber vial/dark | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Short-Term Solution Stability Study
This protocol is designed to evaluate the stability of a reconstituted solution of this compound under typical laboratory conditions.
-
Preparation: Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in a suitable high-purity solvent.
-
Aliquoting: Divide the stock solution into multiple aliquots in separate, sealed, light-resistant vials.
-
Storage Conditions: Store the aliquots under different conditions (e.g., room temperature on the benchtop, 4°C in a refrigerator, and -20°C in a freezer).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one aliquot from each storage condition.
-
Analysis: Analyze the concentration and purity of the compound in each aliquot using a validated HPLC method.
-
Comparison: Compare the results to the initial (time 0) sample to determine the percentage of degradation.
Protocol 2: Forced Degradation Study
Forced degradation (stress testing) is used to intentionally degrade the compound to generate potential degradants and establish the stability-indicating nature of an analytical method.
-
Sample Preparation: Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable solvent.
-
Stress Conditions: Expose the solution to the following stress conditions, aiming for 5-20% degradation:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the solution in a sealed vial at 80°C for 72 hours.
-
Photodegradation: Expose the solution to a light source according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC with a photodiode array detector) to separate the parent compound from any degradation products.
Visualizations
Caption: Troubleshooting workflow for identifying the cause of sample degradation.
Caption: Decision tree for selecting appropriate storage conditions.
Technical Support Center: Overcoming Resistance to 28-Hydroxy-3-oxoolean-12-en-29-oic Acid in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a promising oleanane-type triterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a triterpene acid that can be extracted from Celastrus orbiculatus.[] Its primary anti-cancer mechanism of action involves the inhibition of migration and invasion of cancer cells.[][2] This is achieved by reducing the expression of proteins related to the Epithelial-to-Mesenchymal Transition (EMT) and Matrix Metalloproteinases (MMPs).[][2] Specifically, it has been shown to increase the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers like N-cadherin and vimentin.[2] The compound also exhibits anti-inflammatory, antiviral, and anti-diabetic properties.[]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to triterpenoids and other anti-cancer agents in cell lines can arise from several factors:
-
Overexpression of ATP-Binding Cassette (ABC) Transporters: ABC transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), function as efflux pumps that actively remove drugs from the cell, reducing their intracellular concentration and efficacy.[3][4]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells that have undergone EMT may exhibit increased resistance to apoptosis and chemotherapeutic drugs.[5][6] Since this compound is known to inhibit EMT, a more pronounced or stable mesenchymal phenotype in a cell line could contribute to reduced sensitivity.
-
Alterations in Drug Metabolism: Cancer cells can develop resistance by increasing the metabolic inactivation of a drug.
-
Activation of Pro-survival Signaling Pathways: Upregulation of pathways that promote cell survival and inhibit apoptosis can counteract the cytotoxic effects of the compound.
Q3: How can I experimentally verify if my cell line has developed resistance?
To confirm resistance, you can perform the following experiments:
-
Dose-Response Curve Shift: Conduct a cell viability assay (e.g., MTT assay) to compare the IC50 (half-maximal inhibitory concentration) value of the resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates resistance.
-
Efflux Pump Activity Assay: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to measure their activity. Increased efflux of the fluorescent substrate in the resistant cells would suggest the involvement of these transporters.
-
Western Blot Analysis: Profile the expression levels of key proteins such as ABC transporters (P-gp, MRP1, BCRP) and EMT markers (E-cadherin, N-cadherin, Vimentin) in both sensitive and resistant cell lines.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT assay).
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Create a standard operating procedure for cell counting and seeding. |
| Compound Solubility | This compound may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Include a vehicle control in your experiments. |
| Incubation Time | Optimize the incubation time with the compound. Cell viability can vary with treatment duration. |
| Assay Interference | Phenol red in the culture medium can sometimes interfere with colorimetric assays. Consider using phenol red-free medium for the assay. |
Problem 2: Low or no inhibition of cell migration/invasion in Transwell or wound healing assays.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Compound Concentration | The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for inhibiting migration/invasion without causing excessive cytotoxicity. |
| Cell Confluency | For wound healing assays, ensure the cell monolayer is fully confluent before creating the scratch. For Transwell assays, use an optimized number of cells. |
| Resistant Cell Phenotype | The cell line may have an inherently low migratory capacity or may have developed resistance. Confirm the migratory potential of your cell line and consider the resistance mechanisms mentioned in the FAQs. |
| Incorrect Assay Duration | The duration of the assay may be too short to observe significant inhibition. Optimize the assay time based on the migration/invasion rate of your specific cell line. |
Data Presentation
Table 1: Inhibitory Effects of this compound on Gastric Cancer Cell Lines.
| Cell Line | Time (h) | IC50 (µmol/L) |
| SGC-7901 | 24 | >160 |
| 48 | 95.3 ± 1.2 | |
| 72 | 58.6 ± 0.9 | |
| BGC-823 | 24 | >160 |
| 48 | 112.7 ± 1.5 | |
| 72 | 75.4 ± 1.1 |
Data is presented as mean ± standard deviation.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µmol/L) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Transwell Migration Assay
-
Cell Preparation: Culture cells to ~80-90% confluency, then serum-starve them for 12-24 hours.
-
Cell Seeding: Resuspend the cells in serum-free medium and seed 1 x 10⁵ cells into the upper chamber of a Transwell insert (8 µm pore size).
-
Chemoattractant and Treatment: In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS) and the desired concentrations of this compound.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Cell Counting: Count the number of migrated cells in several random fields under a microscope.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Western Blotting for EMT Markers
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanisms of and strategies to overcome drug resistance.
References
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Secondary Metabolites from Plants Inhibiting ABC Transporters and Reversing Resistance of Cancer Cells and Microbes to Cytotoxic and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Roles of epithelial-mesenchymal transition in cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 28-Hydroxy-3-oxoolean-12-en-29-oic acid Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 28-Hydroxy-3-oxoolean-12-en-29-oic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a triterpenoid compound.[1] It has been shown to inhibit the migration and invasion of human gastric cancer cells.[2][3][4] Its mechanism of action is linked to the downregulation of proteins involved in the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs).[3] Additionally, it exhibits anti-inflammatory and antiviral properties.[]
Q2: What are the main challenges when working with this compound in cell culture?
A2: A primary challenge is its poor water solubility, a common issue for oleanolic acid and its derivatives.[1][2][4][6][7] This can affect its bioavailability and lead to precipitation in culture media, impacting the accuracy of experimental results. Careful preparation of stock solutions and optimization of final concentrations in media are crucial.
Q3: How should I prepare a stock solution of this compound?
A3: Due to its low water solubility, it is recommended to dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Ensure the final concentration of DMSO in the cell culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the known mechanism of action regarding cancer cell migration and invasion?
A4: this compound has been shown to inhibit the PI3K/Akt signaling pathway. This leads to a dose-dependent decrease in the levels of phosphorylated PI3K and Akt, which in turn downregulates the expression of the transcription factor Snail.[3] Snail is a key regulator of the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell migration and invasion. By inhibiting this pathway, the compound can suppress EMT, leading to increased expression of epithelial markers (like E-cadherin) and decreased expression of mesenchymal markers (like N-cadherin and vimentin).[3]
Troubleshooting Guides
MTT Cell Proliferation Assay
Q: My MTT assay results show high variability between replicates. What could be the cause?
A:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during cell plating to achieve uniform cell distribution in each well.
-
Incomplete Formazan Solubilization: After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are completely dissolved by gentle pipetting or shaking the plate for an extended period.[8] Incomplete dissolution leads to inaccurate absorbance readings.
-
Precipitation of the Compound: Due to the compound's low solubility, it may precipitate in the culture medium, especially at higher concentrations. Visually inspect the wells for any precipitate before adding the MTT reagent. Consider using a solubility enhancer or preparing fresh dilutions for each experiment.
-
Interference from Phenol Red and Serum: The presence of phenol red and serum in the culture medium can contribute to background absorbance.[8] It is advisable to use a culture medium without phenol red and to perform the MTT incubation in a serum-free medium.[8]
Q: I am observing low absorbance readings even in my control group. Why is this happening?
A:
-
Low Cell Number: The initial number of seeded cells may be too low. Optimize the cell seeding density for your specific cell line to ensure sufficient metabolic activity for a robust signal.
-
Suboptimal Incubation Time: The incubation time with the MTT reagent might be too short. The recommended incubation is typically 2-4 hours, but this may need to be optimized for your cell line.
-
Degraded MTT Reagent: MTT is light-sensitive and should be stored protected from light at -20°C. Prepare fresh MTT solution and filter-sterilize it before use.
Cell Migration and Invasion Assays (Transwell and Wound Healing)
Q: In my Transwell assay, I see very few migrated cells in all conditions, including the positive control.
A:
-
Incorrect Pore Size: Ensure the pore size of the Transwell membrane is appropriate for your cell line. For many cancer cell lines, an 8.0-µm pore size is suitable.[9]
-
Suboptimal Chemoattractant Concentration: The concentration of the chemoattractant (e.g., FBS) in the lower chamber may not be optimal. Perform a dose-response experiment to determine the ideal concentration to induce migration for your cells.
-
Insufficient Incubation Time: The assay duration may be too short for the cells to migrate through the membrane. Optimize the incubation time (e.g., 12, 24, 48 hours) for your specific cell line and experimental conditions.
-
Cell Health: Ensure the cells are healthy and in the logarithmic growth phase before starting the assay. Serum starvation prior to the assay can sometimes improve migratory response to chemoattractants.
Q: My wound healing assay shows inconsistent wound closure rates.
A:
-
Irregular Scratch Width: Creating a uniform scratch is critical. Use a p200 pipette tip or a specialized wound-healing insert to create a consistent cell-free gap.
-
Cell Proliferation vs. Migration: The closure of the "wound" can be due to both cell migration and proliferation. To specifically assess migration, it is advisable to use a proliferation inhibitor (e.g., Mitomycin C) or to conduct the assay in a low-serum medium that supports migration but not significant proliferation.
-
Image Analysis: Capture images at the same position at each time point. Use image analysis software to quantify the wound area for more objective and reproducible results.
Western Blotting
Q: I am not detecting a signal for my target protein (e.g., p-Akt, Snail).
A:
-
Low Protein Abundance: The expression of your target protein, especially phosphorylated forms, might be low. Ensure you are loading a sufficient amount of total protein (20-40 µg is a common starting point).[10]
-
Inefficient Protein Transfer: Verify successful protein transfer from the gel to the membrane using Ponceau S staining. For high molecular weight proteins, consider optimizing the transfer buffer composition and transfer time.
-
Inactive Antibody: Ensure your primary and secondary antibodies are stored correctly and have not expired. Test the antibody on a positive control lysate if available.
-
Suboptimal Antibody Dilution: The antibody concentration may be too low. Try a range of dilutions to find the optimal concentration for your experiment.
Q: I am observing high background on my Western blot.
A:
-
Insufficient Blocking: Ensure the blocking step is adequate. Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).[11]
-
Inadequate Washing: Increase the number and duration of washes after primary and secondary antibody incubations to remove non-specific binding.[12]
-
High Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Reduce the antibody concentration.
-
Contaminated Buffers: Use freshly prepared, filtered buffers to avoid particulates that can cause speckling on the blot.
Quantitative Data Summary
| Cell Line | Assay | IC50 (µmol/L) | Duration | Reference |
| SGC-7901 | MTT | 156.03 | Not Specified | [2] |
| BGC-823 | MTT | 142.2 | Not Specified | [2] |
Experimental Protocols
MTT Cell Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µmol/L) and a vehicle control (DMSO).[13] Incubate for the desired time periods (e.g., 24, 48, 72 hours).[13]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8.0-µm pore size) with serum-free medium.[9]
-
Cell Preparation: Harvest and resuspend cells in serum-free medium containing different concentrations of this compound.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24 hours at 37°C.
-
Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Western Blotting for PI3K/Akt/Snail Pathway
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, Snail, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagram
Caption: Inhibition of the PI3K/Akt/Snail signaling pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 6. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
dealing with off-target effects of 28-Hydroxy-3-oxoolean-12-en-29-oic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 28-Hydroxy-3-oxoolean-12-en-29-oic acid. The information focuses on identifying and mitigating potential off-target effects and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known primary activities of this compound?
A1: this compound, a natural oleanane-type triterpenoid, has demonstrated several biological activities. Primarily, it has been shown to inhibit the migration and invasion of cancer cells by reducing the expression of proteins involved in the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs).[1] Additionally, it exhibits anti-inflammatory, antiviral, and anti-diabetic properties.[]
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target effects for this exact compound are not extensively documented, related synthetic oleanane triterpenoids are known to interact with multiple cellular targets.[3][4] These interactions often occur via Michael addition to cysteine residues on proteins.[3][4] Therefore, researchers should be aware of potential off-target effects on pathways including:
-
Keap1/Nrf2 Pathway: Oleanane triterpenoids can activate the Nrf2 pathway, which is involved in the antioxidant response.[5][6]
-
IKK/NF-κB Pathway: Inhibition of the NF-κB signaling pathway, a key regulator of inflammation, has been observed with similar compounds.[7]
-
JAK/STAT and PI3K/Akt/mTOR Pathways: These crucial signaling pathways involved in cell growth, proliferation, and survival could be affected.[7]
It is recommended to perform counter-screening assays to evaluate the compound's activity against these and other relevant pathways.
Q3: My cell viability assay (e.g., MTT, XTT) results are inconsistent or show high background. What could be the cause?
A3: This is a common issue when working with natural products.[8] Several factors can contribute to this:
-
Direct Reduction of Assay Reagent: Natural products, especially those with antioxidant properties, can directly reduce tetrazolium salts (like MTT) to their colored formazan product, leading to a false-positive signal for cell viability.[8]
-
Color Interference: If the compound itself is colored, it can interfere with the absorbance readings of colorimetric assays.[8]
-
Precipitation: The compound may precipitate in the culture medium, scattering light and causing inaccurate absorbance readings.[8]
Refer to the troubleshooting guide below for solutions to these issues.
Q4: How can I improve the solubility of this compound in my cell culture medium?
A4: Triterpenoids are often lipophilic and have poor solubility in aqueous solutions.[8] To improve solubility:
-
Use an appropriate solvent: Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Sonication or Vortexing: Gentle sonication or vortexing of the stock solution can aid in dissolution.[8]
-
Filtration: After dissolution, microfiltering the solution can remove any remaining particulates. However, be aware that this might remove some of the active compound if it is not fully dissolved.[8]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays
This guide addresses common issues encountered during colorimetric cell viability assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal in "no-cell" control wells | Direct reduction of the assay reagent by the compound. | 1. Include a "compound-only" control: Prepare wells with the same concentrations of the compound in the medium but without cells. Subtract the average absorbance of these wells from your experimental wells.[8] 2. Switch to a non-colorimetric assay: Consider using an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay (e.g., Resazurin), which are generally less prone to this type of interference.[8] |
| Unexpectedly high cell viability at cytotoxic concentrations | Color interference from the compound itself. | 1. Use a "compound-only" control as described above to correct for the compound's intrinsic absorbance.[8] 2. Perform a spectral scan of your compound to see if its absorbance spectrum overlaps with that of the assay's product. |
| Bell-shaped dose-response curve | Compound precipitation at higher concentrations. | 1. Visually inspect wells under a microscope for any precipitate. 2. Improve compound solubility by optimizing the solvent and its final concentration. 3. Test a narrower concentration range. |
Guide 2: Investigating Potential Off-Target Effects
This guide provides a workflow for assessing the selectivity of this compound.
Caption: Workflow for investigating off-target effects.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines a general procedure for assessing cell viability using the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 10, 20, 40, 80, 160 µmol/L) in culture medium.[9] Treat the cells and incubate for the desired time (e.g., 24, 48, 72 hours).[9] Include vehicle-treated (e.g., DMSO) and untreated controls. Also, prepare "compound-only" control wells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the "compound-only" controls. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol provides a method to assess the effect of the compound on protein expression and phosphorylation in key signaling pathways.
-
Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB, NF-κB, p-STAT3, STAT3, Nrf2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Workflows
Caption: Potential off-target signaling pathways for oleanane triterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 3. New Synthetic Triterpenoids: Potent Agents for Prevention and Treatment of Tissue Injury Caused by Inflammatory and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic oleanane triterpenoids: multifunctional drugs with a broad range of applications for prevention and treatment of chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Synthetic oleanane triterpenoids suppress MYB oncogene activity and sensitize T-cell acute lymphoblastic leukemia cells to chemotherapy [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid and Oleanolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two pentacyclic triterpenoids: 28-Hydroxy-3-oxoolean-12-en-29-oic acid and the more extensively studied oleanolic acid. The focus of this comparison is on their anti-cancer properties, particularly in the context of gastric cancer, with supporting experimental data and methodologies.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the cytotoxic effects of this compound and oleanolic acid on human gastric cancer cell lines.
Table 1: Cytotoxicity of this compound in Human Gastric Cancer Cell Lines
| Cell Line | IC50 (µmol/L) | Assay | Reference |
| SGC-7901 | 156.03 | MTT | [1] |
| BGC-823 | 142.2 | MTT | [1] |
Table 2: Cytotoxicity of Oleanolic Acid and its Derivatives in Human Gastric Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| Oleanolic acid derivative (SZC017) | SGC-7901 | 26.05 | MTT | [2] |
| Oleanolic acid | SGC-7901 | Activity noted, but specific IC50 not provided in the study. | MTT | [3] |
| Oleanolic acid | BGC-823 | Data not available in the searched literature. | - | - |
Note: A direct comparison of the IC50 values is challenging due to the limited availability of data for oleanolic acid on the same gastric cancer cell lines under identical experimental conditions.
Comparative Biological Activities
| Feature | This compound | Oleanolic Acid |
| Anticancer Activity | Inhibits proliferation, migration, and invasion of gastric cancer cells (SGC-7901, BGC-823).[1][4][5] | Exhibits broad anti-tumor activities against various cancer types. Reduces viability and proliferation of gastric cancer cells (SGC-7901).[3][6] |
| Anti-inflammatory Activity | Inhibits the production of inflammatory cytokines. | Possesses well-documented anti-inflammatory properties.[6] |
| Antiviral Activity | Reported to have antiviral effects. | Known to have antiviral properties. |
| Anti-diabetic Activity | Reported to have anti-diabetic effects. | Known to have anti-diabetic properties. |
| Effect on Epithelial-Mesenchymal Transition (EMT) | Inhibits EMT in gastric cancer cells by increasing E-cadherin and decreasing N-cadherin and vimentin expression.[5] | Suppresses EMT in liver cancer cells. |
| Effect on Matrix Metalloproteinases (MMPs) | Decreases the expression of MMP-2 and MMP-9 in gastric cancer cells.[4][5] | Known to modulate MMP activity in various cancers. |
Signaling Pathways
The following diagrams illustrate the known signaling pathways modulated by each compound in the context of cancer.
Caption: Signaling pathway of this compound in gastric cancer.
Caption: Key signaling pathways modulated by Oleanolic Acid in cancer.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Human gastric cancer cells (SGC-7901 and BGC-823) are seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or oleanolic acid for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.
Caption: Workflow of the MTT assay for cell viability.
Transwell Invasion Assay
This assay evaluates the ability of the compounds to inhibit cancer cell invasion.
-
Chamber Preparation: Transwell chambers with 8 µm pore size polycarbonate membranes are coated with Matrigel.
-
Cell Seeding: Cells (2 x 10⁵) in serum-free medium containing the test compound are added to the upper chamber.
-
Chemoattractant: The lower chamber is filled with a medium containing 10% fetal bovine serum as a chemoattractant.
-
Incubation: The plates are incubated for 24 hours to allow for cell invasion.
-
Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed with methanol and stained with crystal violet. The number of invaded cells is counted under a microscope in five random fields.
Wound Healing Assay
This assay assesses the effect of the compounds on cell migration.
-
Cell Monolayer: Cells are grown to confluence in 6-well plates.
-
Scratch Wound: A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
Compound Treatment: The cells are washed to remove debris and then incubated with a medium containing the test compound.
-
Image Acquisition: Images of the scratch are captured at 0 and 24 hours.
-
Analysis: The width of the wound is measured, and the migration rate is calculated based on the closure of the scratch over time.
Western Blotting for Protein Expression
This technique is used to determine the effect of the compounds on the expression of specific proteins involved in cancer progression.
-
Cell Lysis: Cells treated with the compounds are lysed to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., E-cadherin, N-cadherin, vimentin, MMP-2, MMP-9, PI3K, Akt, Snail) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Oleanolic acid reduces aerobic glycolysis-associated proliferation by inhibiting yes-associated protein in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Triterpene Acid from Celastrus Orbiculatus Extract, Inhibits the Migration and Invasion of Human Gastric Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Anti-Cancer Effects of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a triterpenoid compound isolated from Celastrus orbiculatus, with other structurally related pentacyclic triterpenoids. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug discovery by presenting objective data, detailed experimental methodologies, and visual representations of key biological processes.
Comparative Analysis of In Vitro Cytotoxicity
The anti-proliferative activity of this compound and its alternatives has been evaluated against various gastric cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from MTT assays, providing a quantitative comparison of their cytotoxic effects.
| Compound | Cell Line | IC50 Value | Citation(s) |
| This compound | SGC-7901 | 156.03 µmol/L | [1] |
| This compound | BGC-823 | 142.2 µmol/L | [1] |
| Oleanolic Acid Derivative (SZC017) | SGC-7901 | 26.05 µM | [2] |
| Oleanolic Acid | BGC-823 | 23.74 µM | |
| Betulinic Acid | SGC-7901 | Inhibits proliferation at 10, 20, 30 µg/ml | [3] |
| Betulinic Acid | EPG85-257 | 6.16 µM | [4] |
| Ursolic Acid | SGC-7901 | Dose-dependent inhibition | [5][6] |
| Ursolic Acid | BGC-823 | Dose-dependent inhibition | [5][6] |
| Erythrodiol | MKN-45 | 45.2 µM (24h), 21.6 µM (48h) | [7] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell lines used across different studies.
Mechanisms of Action: A Focus on Signaling Pathways
This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell migration, invasion, and epithelial-mesenchymal transition (EMT).
Signaling Pathway of this compound
The compound has been demonstrated to inhibit the PI3K/Akt signaling pathway, leading to the downregulation of Snail, a key transcriptional repressor of E-cadherin and an inducer of EMT. This, in turn, suppresses cancer cell migration and invasion.
Caption: PI3K/Akt/Snail signaling pathway inhibited by the compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow of the MTT cell viability assay.
Protocol:
-
Seed gastric cancer cells (e.g., SGC-7901, BGC-823) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Transwell Migration and Invasion Assay
This assay is used to assess the migratory and invasive potential of cancer cells in vitro.
Caption: Workflow of the Transwell migration and invasion assay.
Protocol:
-
For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, this step is omitted.
-
Seed serum-starved cancer cells in the upper chamber in a serum-free medium containing the test compound.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24 hours.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Wound Healing Assay
This method is used to study directional cell migration in vitro.
Caption: Workflow of the wound healing assay.
Protocol:
-
Grow cancer cells in a 6-well plate until they form a confluent monolayer.
-
Create a linear scratch in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add a fresh medium containing the test compound or vehicle control.
-
Capture images of the scratch at 0 hours and after a defined period (e.g., 24 or 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
Western Blotting for EMT Markers
This technique is used to detect and quantify the expression levels of specific proteins involved in the Epithelial-Mesenchymal Transition (EMT) process.
Protocol:
-
Lyse the treated and control cells to extract total proteins.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin, Snail) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software.
Conclusion
This compound demonstrates significant anti-cancer potential, particularly in the context of gastric cancer, by inhibiting cell proliferation, migration, and invasion. Its mechanism of action appears to be mediated, at least in part, through the inhibition of the PI3K/Akt/Snail signaling pathway. When compared to other pentacyclic triterpenoids, it shows comparable or, in some cases, more potent activity. However, further studies are warranted to fully elucidate its therapeutic potential and to conduct more direct comparative analyses with other promising anti-cancer compounds. This guide provides a foundational resource for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies.
References
- 1. Inhibition of Proliferation of SGC7901 and BGC823 Human Gastric Cancer Cells by Ursolic Acid Occurs Through a Caspase-Dependent Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. [Effect of betulinic acid on proliferation of human gastric cancer SGC-7901 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Proliferation of SGC7901 and BGC823 Human Gastric Cancer Cells by Ursolic Acid Occurs Through a Caspase-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Oleanolic acid induces apoptosis of MKN28 cells via AKT and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 28-Hydroxy-3-oxoolean-12-en-29-oic Acid and Other Triterpenoid Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activities of 28-Hydroxy-3-oxoolean-12-en-29-oic acid and other prominent triterpenoids against key therapeutic targets. The information is compiled from various experimental studies to aid in the evaluation and selection of compounds for further research and development.
Overview of Triterpenoid Inhibitors
Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention for their wide range of pharmacological activities.[1][2] Many triterpenoids have demonstrated potent inhibitory effects on various enzymes and signaling pathways implicated in diseases such as inflammation, diabetes, and cancer. This guide focuses on a comparative analysis of this compound against other well-studied triterpenoids like oleanolic acid, ursolic acid, and betulinic acid.
Comparative Inhibitory Activity
The following tables summarize the available quantitative data (IC50 values) for the inhibitory activities of selected triterpenoids against key enzymes. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major target for anti-inflammatory drugs.
| Compound | IC50 (µM) | Cell Line/Assay Conditions |
| This compound | Data not available in comparative studies | Known to suppress prostaglandin E2 (PGE2) production through COX-2 inhibition. |
| Ursolic Acid | 130 | In vitro COX-2 catalyzed prostaglandin biosynthesis inhibition assay. |
| Oleanolic Acid | 295 | In vitro COX-2 catalyzed prostaglandin biosynthesis inhibition assay. |
| Betulinic Acid | Exhibits anti-inflammatory and anti-COX activities. | Specific IC50 values for COX-2 inhibition vary across studies. |
Note: The inhibitory activity of ursolic acid and oleanolic acid on COX-2 was found to be time-dependent.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity.[3][4]
| Compound | IC50 (µM) | Inhibition Type |
| This compound | Data not available | - |
| Ursolic Acid | 3.54 - 5.4 | Competitive |
| Oleanolic Acid Derivative (25f) | 3.12 | - |
| Corosolic Acid | 7.2 | Mixed-type |
Note: The inhibitory activity of ursolic acid can be influenced by the specific construct of the PTP1B enzyme used in the assay.
α-Glucosidase Inhibition
α-Glucosidase is an enzyme in the small intestine responsible for breaking down carbohydrates into glucose. Its inhibition can help manage postprandial hyperglycemia in diabetic patients.[2][5][6][7]
| Compound | IC50 (µM) |
| This compound | Data not available |
| Oleanolic Acid | 4.09 |
| Ursolic Acid | 213 (0.213 mg/mL) |
| Betulinic Acid | 10.6 - 16.83 |
Note: The inhibitory potency of oleanolic acid derivatives against α-glucosidase can be significantly enhanced through chemical modification.[8]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by these triterpenoid inhibitors.
Experimental Workflow
The general workflow for an in vitro enzyme inhibition assay is depicted below.
Experimental Protocols
COX-2 Inhibition Assay (Fluorometric)
Objective: To screen for inhibitors of COX-2 activity.
Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.
Materials:
-
COX-2 enzyme (human recombinant)
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Test inhibitors (e.g., this compound, other triterpenoids)
-
Positive control (e.g., Celecoxib)
-
96-well white opaque plate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with COX Assay Buffer.
-
Assay Setup:
-
Enzyme Control (EC): Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC): Add a known COX-2 inhibitor (e.g., Celecoxib).
-
Test Sample (S): Add 10 µL of the diluted test inhibitor.
-
-
Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme Addition: Add reconstituted COX-2 enzyme to all wells except the background control.
-
Incubation: Add the reaction mix to each well and incubate.
-
Reaction Initiation: Add diluted Arachidonic Acid/NaOH solution to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each test compound relative to the enzyme control and calculate the IC50 value.
PTP1B Inhibition Assay
Objective: To determine the inhibitory effect of compounds on PTP1B activity.
Principle: The assay measures the dephosphorylation of a substrate, p-nitrophenyl phosphate (pNPP), by PTP1B. The product, p-nitrophenol (pNP), can be detected spectrophotometrically.
Materials:
-
PTP1B enzyme (human, recombinant)
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Test inhibitors
-
Positive control (e.g., Suramin, Sodium Vanadate)
-
96-well plate
-
Spectrophotometer (405 nm)
-
1 M NaOH (to stop the reaction)
Procedure:
-
Reagent Preparation: Prepare all solutions as required. Dissolve test inhibitors in a suitable solvent and prepare serial dilutions.
-
Assay Setup: To each well, add the assay buffer, the test inhibitor at various concentrations, and the PTP1B enzyme.
-
Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the pNPP substrate to all wells to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding 1 M NaOH.
-
Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
α-Glucosidase Inhibition Assay
Objective: To evaluate the inhibitory activity of compounds against α-glucosidase.
Principle: The assay measures the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to produce p-nitrophenol, which is quantified by measuring the absorbance at 405 nm.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
Phosphate buffer (pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test inhibitors
-
Positive control (e.g., Acarbose)
-
96-well plate
-
Spectrophotometer (405 nm)
-
Sodium carbonate (Na2CO3) solution (to stop the reaction)
Procedure:
-
Reagent Preparation: Prepare all solutions as required. Dissolve test inhibitors and prepare serial dilutions.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, the test inhibitor at various concentrations, and the α-glucosidase enzyme solution.
-
Pre-incubation: Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Add the pNPG substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding Na2CO3 solution.
-
Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of α-glucosidase inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
This guide provides a comparative overview of the inhibitory potential of this compound and other related triterpenoids. While direct comparative data for this compound across all discussed targets is limited, the available information suggests its promise as a multi-target inhibitor, particularly in the context of inflammation and cancer. The provided data on other well-characterized triterpenoids offers a valuable benchmark for its evaluation. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative potency and therapeutic potential of this compound. The detailed experimental protocols and pathway diagrams included in this guide are intended to facilitate such future research endeavors.
References
- 1. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Glucosidase - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Synthesis of Benzylidene Analogs of Oleanolic Acid as Potential α-Glucosidase and α-Amylase Inhibitors [frontiersin.org]
Unveiling the Anti-Cancer Trajectory of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Comparative Guide
For Immediate Release
A Comprehensive Analysis of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid's Anti-Cancer Mechanism in Gastric Cancer, with a Comparative Overview of Alternative Triterpenoids.
This guide provides a detailed examination of the mechanism of action of this compound, a natural triterpenoid compound, in the context of gastric cancer. It further presents a comparative analysis of its efficacy against other prominent triterpenoids, supported by experimental data, to assist researchers, scientists, and drug development professionals in their ongoing efforts to combat this malignancy.
Introduction
This compound, a pentacyclic triterpenoid extracted from Celastrus orbiculatus, has demonstrated a range of biological activities, including antiviral, anti-inflammatory, and anti-diabetic properties.[] Notably, its potent anti-cancer effects, particularly in gastric cancer, have garnered significant scientific interest. This compound has been shown to inhibit the migration and invasion of human gastric cancer cells, a critical step in cancer metastasis.[2] This guide delves into the molecular mechanisms underpinning these effects and compares its performance with other well-studied triterpenoids.
Mechanism of Action in Gastric Cancer
Experimental evidence indicates that this compound exerts its anti-cancer effects in gastric cancer primarily by inhibiting cell migration and invasion.[2] This is achieved through the downregulation of key proteins involved in the Epithelial-to-Mesenchymal Transition (EMT) and matrix metalloproteinases (MMPs).[][2][3]
A key study has revealed that this compound dose-dependently decreases the phosphorylation of key signaling proteins, including PI3K and Akt, and reduces the expression of the transcription factor Snail in SGC-7901 and BGC-823 gastric cancer cells.[4] This strongly suggests that the compound's mechanism of action involves the inhibition of the PI3K/Akt/Snail signaling pathway, a critical regulator of EMT and cell motility.
Comparative Performance Analysis
To provide a broader perspective, this section compares the anti-proliferative activity of this compound with other notable anti-cancer triterpenoids. The following tables summarize the half-maximal inhibitory concentration (IC50) values of these compounds against various gastric cancer cell lines, as reported in different studies. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across studies.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | SGC-7901 | 156.03 (72h) | [3] |
| BGC-823 | 142.2 (72h) | [3] |
| Alternative Triterpenoid | Cell Line | IC50 (µM) | Reference |
| Oleanolic Acid | AGS | Not specified, but inhibits PI3K/Akt pathway | [5] |
| Betulinic Acid | EPG85-257P | 10.97 - 18.74 | [6] |
| EPG85-257RNOV | 10.97 - 18.74 | [6] | |
| EPG85-257RDB | 10.97 - 18.74 | [6] | |
| SNU-16 | Significant cytotoxicity (dose-dependent) | [7] | |
| NCI-N87 | Significant cytotoxicity (dose-dependent) | [7] | |
| Ursolic Acid | SNU484 | ~50 (48h) | [8] |
| SNU638 | ~75 (48h) | [8] | |
| BGC-823 | ~90 (48h, for migration inhibition) | [9] | |
| 18β-glycyrrhetinic acid | AGS | 63.56 (24h) | [10] |
| HGC-27 | IC50 values determined at 24, 48, 72h | [11] | |
| BGC-823 | ~70 (48h) | [12] | |
| MGC80-3 | ~100 (48h) | [12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the mechanism of action of this compound.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Gastric cancer cells (e.g., SGC-7901, BGC-823) are seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µM) for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.
Cell Migration and Invasion Assessment (Transwell Assay)
The Transwell assay is used to assess the migratory and invasive potential of cancer cells.
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel. For migration assays, the insert is not coated.
-
Cell Seeding: Gastric cancer cells (2 x 10⁵ cells) are seeded into the upper chamber in serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Incubation: The plate is incubated for 24 hours at 37°C.
-
Cell Removal and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with crystal violet.
-
Quantification: The number of migrated cells is counted in several random fields under a microscope.
Cell Migration Assessment (Wound Healing Assay)
The wound healing assay is another method to study cell migration.
-
Cell Monolayer: Gastric cancer cells are grown to confluence in a 6-well plate.
-
Scratch Creation: A sterile pipette tip is used to create a linear scratch (wound) in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with a medium containing different concentrations of this compound.
-
Image Acquisition: Images of the scratch are captured at different time points (e.g., 0 and 24 hours) using a microscope.
-
Analysis: The width of the wound is measured, and the rate of wound closure is calculated to assess cell migration.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect the expression levels of specific proteins.
-
Cell Lysis: Gastric cancer cells are treated with this compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with non-fat milk and then incubated with primary antibodies against target proteins (e.g., E-cadherin, N-cadherin, Vimentin, MMP-2, MMP-9, PI3K, p-PI3K, Akt, p-Akt, Snail, and a loading control like β-actin) overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway and the experimental workflow for investigating the anti-cancer effects of this compound.
References
- 2. This compound, a Triterpene Acid from Celastrus Orbiculatus Extract, Inhibits the Migration and Invasion of Human Gastric Cancer Cells In Vitro [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betulinic acid triggers apoptosis and inhibits migration and invasion of gastric cancer cells by impairing EMT progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ursolic Acid Inhibits the Proliferation of Gastric Cancer Cells by Targeting miR-133a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the molecular mechanism of glycyrrhetinic acid in the treatment of gastric cancer based on network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 18β-glycyrrhetinic acid inhibits proliferation of gastric cancer cells through regulating the miR-345-5p/TGM2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 18β-glycyrrhetinic acid regulates mitochondrial ribosomal protein L35-associated apoptosis signaling pathways to inhibit proliferation of gastric carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Guide to Replicating Key Findings
For researchers, scientists, and drug development professionals, the independent replication of initial findings is a cornerstone of scientific validation. This guide provides a comprehensive overview of the reported biological activities of 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a triterpenoid with promising therapeutic potential. Due to a lack of publicly available independent replication studies, this document serves as a detailed framework for designing and conducting such validation studies, focusing on its notable anti-cancer effects.
Overview of Reported Biological Activities
This compound, a natural compound that can be extracted from Celastrus orbiculatus, has demonstrated a range of biological effects in preclinical studies.[] These include antiviral, anti-inflammatory, and anti-diabetic properties.[] Notably, its anti-cancer activity, particularly in the context of gastric cancer, has been a significant area of investigation.[][2][3]
Table 1: Summary of Reported Biological Activities of this compound
| Biological Activity | Reported Effect | Cell Lines/Model | Key Findings |
| Anti-cancer | Inhibition of migration and invasion | SGC-7901 and BGC-823 human gastric cancer cells | Dose-dependent inhibition.[][2] Reduction in the expression of EMT-related proteins and MMPs.[][2] |
| Antiviral | Inhibition of virus replication | In vitro models | Activity against Hepatitis C and HIV has been suggested.[] |
| Anti-inflammatory | Inhibition of inflammatory cytokine production | Macrophages and dendritic cells | Inhibition of tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2) enzyme, leading to suppressed prostaglandin E2 (PGE2) production.[] |
| Anti-diabetic | Reduction of insulin resistance | Not specified | Shown to reduce blood glucose levels and protect pancreatic β-cells.[] |
Focus on Anti-Cancer Activity: A Protocol for Replication
The most detailed research available focuses on the inhibitory effects of this compound on the migration and invasion of human gastric cancer cells.[2] An independent replication of these findings would be a critical step in validating this compound for further development.
Key Experimental Protocols
The following methodologies are based on the study investigating the compound's effect on gastric cancer cells SGC-7901 and BGC-823.[2]
1. Cell Culture and Treatment:
-
Cell Lines: Human gastric cancer cell lines SGC-7901 and BGC-823.
-
Culture Conditions: Cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound should be dissolved in DMSO to create a stock solution and then diluted to various concentrations (e.g., 10, 20, 40, 80, and 160 µmol/L) in the cell culture medium.[3]
2. Cell Viability Assay (MTT Assay):
-
Objective: To assess the cytotoxic effect of the compound on gastric cancer cells.
-
Procedure:
-
Seed cells in 96-well plates.
-
After cell attachment, treat with varying concentrations of the compound for 24, 48, and 72 hours.[3]
-
Add MTT solution and incubate.
-
Dissolve the formazan crystals with a solubilization solution.
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
3. Cell Migration and Invasion Assays:
-
Wound Healing Assay (Migration):
-
Grow cells to confluence in 6-well plates.
-
Create a "scratch" in the cell monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Incubate the cells with different concentrations of the compound.
-
Capture images at 0 and 24 hours to measure the closure of the scratch.[2]
-
-
Transwell Assay (Invasion):
-
Use Transwell inserts with a Matrigel-coated membrane.
-
Seed cells in the upper chamber in a serum-free medium containing the compound.
-
Add a medium with FBS to the lower chamber as a chemoattractant.
-
After incubation, remove non-invading cells from the upper surface.
-
Fix and stain the cells that have invaded the lower surface of the membrane.
-
Count the number of invaded cells under a microscope.[2]
-
4. Western Blotting:
-
Objective: To analyze the expression of proteins related to Epithelial-Mesenchymal Transition (EMT) and Matrix Metalloproteinases (MMPs).
-
Procedure:
-
Treat cells with the compound for a specified time.
-
Lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and MMPs (e.g., MMP-2, MMP-9).
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.[2]
-
Proposed Mechanism of Action and Signaling Pathway
The inhibitory effect of this compound on gastric cancer cell migration and invasion is reportedly mediated by its influence on the Epithelial-Mesenchymal Transition (EMT) and the expression of Matrix Metalloproteinases (MMPs).[][2]
Caption: Proposed mechanism of action for this compound in gastric cancer.
Experimental Workflow for Replication
A logical workflow is crucial for a successful replication study. The following diagram outlines the key steps.
Caption: A structured workflow for the independent replication of anti-cancer studies.
By following these detailed protocols and the proposed workflow, researchers can systematically evaluate the anti-cancer properties of this compound, contributing to the validation of its therapeutic potential. The provided diagrams offer a clear visual representation of the underlying biological hypothesis and the necessary experimental steps.
References
Comparative Guide to the Structure-Activity Relationship of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 28-Hydroxy-3-oxoolean-12-en-29-oic acid and its potential derivatives. While specific experimental data on a wide range of its synthetic derivatives are limited in publicly available literature, this document compiles the known biological activities of the parent compound and extrapolates potential SAR based on closely related oleanane-type triterpenoids.
Biological Activities of this compound
This compound, a pentacyclic triterpenoid, has demonstrated a variety of promising biological activities.[] Its therapeutic potential spans anti-inflammatory, antiviral, anti-diabetic, and notably, anti-cancer properties.
Anti-Cancer Activity
The primary focus of research on this compound has been its efficacy against gastric cancer. Studies have shown that it can inhibit the migration and invasion of human gastric cancer cell lines, SGC-7901 and BGC-823, in a dose-dependent manner.[2][3] The proposed mechanism for this activity involves the downregulation of proteins associated with the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs).[][3]
Anti-Inflammatory Activity
This triterpenoid has been observed to inhibit the production of key inflammatory mediators. It can suppress the synthesis of tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2), the latter through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[]
Other Activities
Beyond its anti-cancer and anti-inflammatory effects, this compound has also been reported to possess antiviral activity against viruses such as Hepatitis C and HIV by inhibiting viral replication.[] Furthermore, it has shown potential in managing diabetes by reducing insulin resistance and protecting pancreatic β-cells.[]
Comparative Data of this compound
The following table summarizes the reported cytotoxic activity of the parent compound against human gastric cancer cell lines.
| Compound | Cell Line | Assay | Activity Metric | Value (µmol/L) | Reference |
| This compound | SGC-7901 | MTT | IC50 (48h) | 156.03 | [3] |
| This compound | BGC-823 | MTT | IC50 (48h) | 142.2 | [3] |
Structure-Activity Relationship (SAR) Analysis of Oleanane-Type Triterpenoids
| Position of Modification | Type of Modification | Potential Effect on Activity | Rationale from Analogous Compounds |
| C-3 | Oxidation of the hydroxyl group to a ketone. | Generally maintained or slightly increased cytotoxicity. | The 3-oxo functionality is common in bioactive triterpenoids.[6] |
| Introduction of an oxime group. | Can enhance anti-cancer activity. | Oxime derivatives of oleanolic acid have shown improved cytotoxicity and modulation of NF-κB and STAT3 signaling.[4] | |
| Acylation of the hydroxyl group. | Variable effects; can either increase or decrease activity depending on the acyl group. | Acyl derivatives of oleanolic acid have demonstrated a range of cytotoxic effects. | |
| C-28 | Esterification of the carboxylic acid. | Often leads to increased lipophilicity and potentially enhanced cellular uptake. | Methyl esters of oleanolic acid derivatives are common synthetic intermediates and can exhibit biological activity. |
| Amidation of the carboxylic acid. | Can significantly alter activity, with potential for increased cytotoxicity or anti-inflammatory effects. | Amide derivatives of oleanolic acid have been synthesized and evaluated for their anti-cancer properties. | |
| C-29 | Modification of the carboxylic acid. | Limited data, but modifications could influence polarity and target interactions. | This position is less commonly modified compared to C-3 and C-28. |
| A-Ring | Introduction of electron-withdrawing groups (e.g., cyano group at C-2). | Can dramatically increase anti-inflammatory and anti-proliferative activity. | The synthetic oleanane triterpenoid CDDO (2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid) is significantly more potent than its parent compound.[7][8] |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells (e.g., SGC-7901, BGC-823) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Transwell Migration and Invasion Assay
This assay evaluates the ability of a compound to inhibit the migration and invasion of cancer cells.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. A chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower surface of the membrane is quantified. For the invasion assay, the membrane is coated with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix.
Procedure:
-
Chamber Preparation: For the invasion assay, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel and incubate at 37°C to allow for polymerization. For the migration assay, no coating is needed.
-
Cell Seeding: Resuspend cancer cells in serum-free medium containing the test compound at various concentrations and seed them into the upper chamber.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Cell Removal and Fixation: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells on the lower surface of the membrane with methanol.
-
Staining and Quantification: Stain the migrated/invaded cells with a solution such as crystal violet. Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis for EMT and MMP Markers
This technique is used to detect changes in the expression levels of specific proteins involved in cancer cell migration and invasion.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is probed with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to an enzyme that allows for detection.
Procedure:
-
Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in a suitable buffer to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and MMPs (e.g., MMP-2, MMP-9), as well as a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Mandatory Visualizations
Caption: Proposed mechanism of anti-cancer action for this compound derivatives.
Caption: Workflow for the synthesis and biological evaluation of novel derivatives.
Conclusion
This compound is a promising natural product with demonstrated anti-cancer and anti-inflammatory activities. While direct comparative data on its derivatives are scarce, the well-established structure-activity relationships of related oleanane triterpenoids provide a strong foundation for the rational design of novel, more potent analogues. Future research should focus on the systematic synthesis and biological evaluation of derivatives with modifications at the C-3, C-28, and A-ring positions to explore their therapeutic potential further. The experimental protocols and workflows outlined in this guide offer a robust framework for such investigations.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of typical biological activities of glycyrrhetinic acid and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08025K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, with potent differentiating, antiproliferative, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, a novel and highly active inhibitor of nitric oxide production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid and Other Triterpenoids in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 28-Hydroxy-3-oxoolean-12-en-29-oic acid and other structurally related triterpenoids—Ursolic Acid, Betulinic Acid, Maslinic Acid, and 18β-glycyrrhetinic acid—with a focus on their potential applications in cancer therapy, particularly gastric cancer. This analysis is based on currently available experimental data.
This compound: Efficacy Profile
This compound is a naturally occurring oleanane-type triterpenoid that can be extracted from plants such as Celastrus orbiculatus.[] Research has primarily focused on its in vitro anti-cancer properties.
In Vitro Efficacy
Studies have shown that this compound exhibits inhibitory effects on human gastric cancer cell lines.
Key Findings:
-
Inhibition of Cell Migration and Invasion: This compound has been observed to inhibit the migration and invasion of SGC-7901 and BGC-823 gastric cancer cells in a dose-dependent manner.[2]
-
Mechanism of Action: The anti-metastatic effect is attributed to the decreased expression of proteins related to the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs) in gastric cancer cells.[2]
Table 1: Summary of In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration(s) | Effect | Reference |
| SGC-7901 | Transwell Invasion Assay, Wound Healing Assay | 40, 80, 160 µmol/L | Dose-dependent inhibition of invasion and migration | [2] |
| BGC-823 | Transwell Invasion Assay, Wound Healing Assay | 40, 80, 160 µmol/L | Dose-dependent inhibition of invasion and migration | [2] |
In Vivo Efficacy
As of the latest available data, there are no published in vivo studies on the isolated this compound. However, studies on the crude extract of Celastrus orbiculatus (COE), from which this compound is derived, have demonstrated anti-tumor activity in animal models of gastric cancer.
Indirect In Vivo Evidence (from Celastrus orbiculatus Extract):
-
In a rat model of precancerous lesions of gastric cancer, COE significantly improved gastric mucosal injury and retarded disease progression.[3][4]
-
In a xenograft model using gastric cancer stem cells, COE was found to inhibit tumorigenicity.[5]
-
Another study using a subcutaneous transplantation tumor model in nude mice showed that COE could inhibit the growth of gastric tumor xenografts.[6]
These findings suggest that constituents of Celastrus orbiculatus extract, which includes this compound, possess in vivo anti-cancer efficacy. However, direct evidence for the isolated compound is still required.
Comparative Efficacy of Alternative Triterpenoids
Several other pentacyclic triterpenoids have been extensively studied for their anti-cancer properties. This section compares the efficacy of Ursolic Acid, Betulinic Acid, Maslinic Acid, and 18β-glycyrrhetinic acid, with a focus on gastric cancer models to provide a relevant comparison.
In Vitro Efficacy Comparison
The following table summarizes the in vitro cytotoxic and anti-proliferative effects of the alternative triterpenoids on various gastric cancer cell lines.
Table 2: Comparative In Vitro Efficacy of Alternative Triterpenoids in Gastric Cancer
| Compound | Cell Line(s) | IC50 / Effective Concentration | Key Effects |
| Ursolic Acid | BGC-803 | IC50 not specified, dose-dependent inhibition | Inhibition of proliferation, induction of apoptosis |
| BGC-823 | 50-200 µM | Dose-dependent suppression of proliferation, induction of apoptosis, inhibition of migration | |
| SNU484, SNU638 | Dose-dependent inhibition (10-100 µM) | Inhibition of cell proliferation | |
| Betulinic Acid | SNU-16, NCI-N87 | Dose-dependent cytotoxicity (2.5-80 µM) | Inhibition of proliferation, induction of apoptosis, inhibition of migration and invasion |
| SGC-7901 | 10, 20, 30 µg/ml | Inhibition of cell growth and clone formation | |
| MGC-803 | 10, 20, 30 µg/ml | Reduction of cell proliferation, cell cycle arrest | |
| Maslinic Acid | MKN28 | IC50: 8.45 µM | Inhibition of cell viability and proliferation, induction of apoptosis |
| SGC-7901 | 4, 8, 16 µM | Inhibition of cell growth, invasion, and migration | |
| 18β-glycyrrhetinic acid | BGC-823, MKN-1 | Dose-dependent inhibition (up to 200 µM) | Inhibition of cell proliferation |
| AGS | 100 µM | Toxic effect, increased cell death |
In Vivo Efficacy Comparison
The following table summarizes the in vivo anti-tumor effects of the alternative triterpenoids in animal models of gastric cancer.
Table 3: Comparative In Vivo Efficacy of Alternative Triterpenoids in Gastric Cancer
| Compound | Animal Model | Treatment Regimen | Key Outcomes |
| Ursolic Acid | Nude mice with BGC-803 xenografts | Not specified | Inhibition of tumor growth, increased apoptosis |
| Nude mice with AGS xenografts | 5 or 10 mg/kg, intraperitoneal | Markedly diminished tumor size, reduced lung metastases (at 10 mg/kg) | |
| Betulinic Acid | Xenograft mouse model of gastric cancer | Not specified | Delayed tumor growth, inhibited pulmonary metastasis |
| 18β-glycyrrhetinic acid | K19-C2mE Transgenic mice | 0.05% in diet | Suppressed incidence, length, and width of gastric tumors |
| Nude mouse gastric carcinoma xenograft model | Not specified | Inhibition of tumor growth |
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the reviewed studies.
Cell Viability and Proliferation Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The absorbance of the colored solution is quantified by measuring it at a certain wavelength (usually between 500 and 600 nm) by a spectrophotometer.
-
Cell Counting Kit-8 (CCK-8) Assay: Similar to the MTT assay, this is a colorimetric assay for the determination of cell viability. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give a yellow-colored formazan dye, soluble in the tissue culture medium. The amount of the formazan dye generated by dehydrogenases in cells is directly proportional to the number of living cells.
-
EdU (5-ethynyl-2´-deoxyuridine) Assay: This assay is used to measure DNA synthesis and cell proliferation. EdU is a nucleoside analog of thymidine and is incorporated into DNA during active DNA synthesis. Detection is achieved through a click reaction.
-
Colony Formation Assay: This is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. The colony is defined to consist of at least 50 cells. It is a method to determine the effectiveness of cytotoxic agents on cell survival and proliferation.
Cell Migration and Invasion Assays
-
Wound Healing Assay: This is a straightforward method to study directional cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time.
-
Transwell Invasion Assay (Boyden Chamber Assay): This assay is used to measure the invasive potential of cells. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The membrane is often coated with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix. The number of cells that migrate through the pores and the matrix to the lower side of the membrane is quantified.
Apoptosis Assays
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method is used to detect apoptosis. Annexin V is a protein that binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
Protein Expression Analysis
-
Western Blotting: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
In Vivo Tumor Models
-
Xenograft Models: These models involve the transplantation of human tumor cells into immunocompromised mice (e.g., nude mice). The growth of the resulting tumors is monitored, and the efficacy of therapeutic agents is assessed by measuring changes in tumor volume and weight.
-
Transgenic Mouse Models: These models involve mice that have been genetically engineered to develop specific types of cancer, which can more accurately mimic human disease.
Signaling Pathways and Visualizations
The anti-cancer effects of these triterpenoids are mediated through the modulation of various signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of the key pathways involved.
This compound: Inhibition of EMT and Invasion
Caption: Inhibition of EMT and MMPs by this compound.
Ursolic Acid: Induction of Apoptosis in Gastric Cancer
Caption: Apoptosis induction by Ursolic Acid via caspase activation and Bcl-2 downregulation.
Maslinic Acid: Inhibition of the IL-6/JAK/STAT3 Pathway
References
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Celastrus orbiculatus extract reverses precancerous lesions of gastric cancer by inhibiting autophagy via regulating the PDCD4-ATG5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celastrus orbiculatus Extract Reduces Stemness of Gastric Cancer Stem Cells by Targeting PDCD4 and EIF3H - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ethyl Acetate Extract From Celastrus orbiculatus Promotes Apoptosis of Gastric Cancer Cells Through Mitochondria Regulation by PHB - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-Hydroxy-3-oxoolean-12-en-29-oic acid is a naturally occurring pentacyclic triterpenoid found in medicinal plants such as Celastrus paniculatus and Celastrus orbiculatus. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, antiviral, and anti-diabetic properties. This guide provides a comprehensive meta-analysis of the current research on this compound, with a comparative assessment against structurally similar and functionally relevant triterpenoids, oleanolic acid and glycyrrhetinic acid. The information is presented to facilitate further research and drug development endeavors.
Comparative Analysis of Biological Activity
The biological efficacy of this compound has been demonstrated across various in vitro models. This section presents a comparative summary of its anticancer and anti-inflammatory activities alongside oleanolic acid and glycyrrhetinic acid.
Anticancer Activity
This compound exhibits significant dose-dependent inhibitory effects on the proliferation of human gastric cancer cell lines, SGC-7901 and BGC-823.[1][2][3] While a specific IC50 value for this compound is not explicitly stated in the primary literature, its effective concentration range in these studies was between 10 and 160 µmol/L.[1][3] For a quantitative comparison, the IC50 values of oleanolic acid and glycyrrhetinic acid against gastric cancer cell lines are presented below.
Table 1: Comparative Anticancer Activity in Gastric Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Duration of Treatment | Assay |
| This compound | SGC-7901 | Not explicitly stated; effective at 10-160 µM | 24, 48, 72 hours | MTT Assay |
| BGC-823 | Not explicitly stated; effective at 10-160 µM | 24, 48, 72 hours | MTT Assay | |
| Oleanolic Acid | BGC-823 | 23.74[4] | 72 hours | MTT Assay |
| Glycyrrhetinic Acid (18β-glycyrrhetinic acid) | SGC-7901 | Not explicitly stated; effective at 20-60 µM[5] | Not specified | Not specified |
| BGC-823 | Not explicitly stated; effective at 6.25-200 µmol/L | 24, 48, 72 hours | CCK-8 Assay |
Anti-inflammatory Activity
This compound demonstrates notable anti-inflammatory properties by inhibiting the production of key inflammatory mediators. Specifically, it has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2) through the suppression of the cyclooxygenase-2 (COX-2) enzyme.[] Oleanolic acid and glycyrrhetinic acid are also well-documented anti-inflammatory agents that act through similar mechanisms, primarily by modulating the NF-κB and PI3K/Akt signaling pathways.[7][8][9][10][11][12][13]
Table 2: Comparative Anti-inflammatory Activity
| Compound | Key Anti-inflammatory Effects | Target Cells/Model |
| This compound | Inhibition of TNF-α and PGE2 production; Inhibition of COX-2 enzyme.[] | Macrophages and dendritic cells.[] |
| Oleanolic Acid | Inhibition of NO, PGE2, TNF-α, IL-6, and IL-1β production; Inhibition of NF-κB and PI3K/Akt activation.[7][8][10][11][12] | Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[8][10][12] |
| Glycyrrhetinic Acid | Inhibition of NO, PGE2, TNF-α, IL-6, and IL-1β production; Inhibition of NF-κB and PI3K activation.[7][9][13] | Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of this compound are provided below.
MTT Assay for Cell Viability
-
Cell Seeding: Plate gastric cancer cells (SGC-7901 or BGC-823) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µmol/L) for 24, 48, or 72 hours. A control group with vehicle (e.g., DMSO) should be included.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
Transwell Migration and Invasion Assay
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, the insert remains uncoated.
-
Cell Seeding: Seed 5 x 10⁴ cells in serum-free medium into the upper chamber.
-
Chemoattractant: Add medium containing 10% fetal bovine serum to the lower chamber as a chemoattractant.
-
Compound Treatment: Add this compound at various concentrations to both the upper and lower chambers.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Cell Removal and Fixation: Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells that have migrated/invaded to the lower surface with 4% paraformaldehyde.
-
Staining and Visualization: Stain the cells with crystal violet and visualize under a microscope.
-
Quantification: Count the number of migrated/invaded cells in several random fields to determine the average number.
Western Blot Analysis for EMT and MMP Markers
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, MMP-2, MMP-9, TIMP-1, p-PI3K, PI3K, p-Akt, Akt, Snail, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Signaling Pathways and Mechanisms of Action
The anticancer and anti-inflammatory effects of this compound and its comparators are mediated through the modulation of key cellular signaling pathways.
Anticancer Signaling Pathway of this compound
This compound inhibits the migration and invasion of gastric cancer cells by suppressing the PI3K/Akt signaling pathway.[3] This leads to the downregulation of the transcription factor Snail, a key regulator of the epithelial-mesenchymal transition (EMT).[3] The inhibition of Snail results in the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers N-cadherin and Vimentin.[3] Furthermore, the compound reduces the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, while upregulating their endogenous inhibitor, TIMP-1.[3]
Caption: Anticancer mechanism of this compound.
Comparative Anti-inflammatory Signaling Pathways
Both oleanolic acid and glycyrrhetinic acid exert their anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and PI3K/Akt signaling pathways. This leads to a reduction in the production of inflammatory cytokines and mediators.
Caption: Anti-inflammatory mechanisms of Oleanolic and Glycyrrhetinic Acids.
Experimental Workflow
The general workflow for investigating the anticancer properties of this compound is outlined below.
Caption: Workflow for anticancer evaluation of this compound.
Conclusion
This compound is a promising natural compound with significant anticancer and anti-inflammatory activities. Its mechanism of action, particularly in inhibiting gastric cancer cell migration and invasion through the PI3K/Akt/Snail pathway, makes it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational meta-analysis to support researchers in the continued exploration of this and related triterpenoids for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Triterpene Acid from Celastrus Orbiculatus Extract, Inhibits the Migration and Invasion of Human Gastric Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological Features of 18β-Glycyrrhetinic Acid: A Pentacyclic Triterpenoid of Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycyrrhizic acid and 18β-glycyrrhetinic acid modulate lipopolysaccharide-induced inflammatory response by suppression of NF-κB through PI3K p110δ and p110γ inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Three Triterpene from Hippophae rhamnoides L. in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues | MDPI [mdpi.com]
- 11. Anti-inflammatory effects of oleanolic acid on LPS-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
Specificity of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 28-Hydroxy-3-oxoolean-12-en-29-oic acid, an oleanane-type triterpenoid, to assess the specificity of its actions. By collating available experimental data, this document aims to offer an objective overview of its performance against various biological systems and in comparison to other relevant compounds.
Overview of Biological Activities
This compound, a derivative of oleanolic acid, has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and antiviral effects.[] The specificity of these effects is crucial for its potential therapeutic applications. This guide will delve into the quantitative data available to compare these activities and elucidate the compound's selectivity.
Anti-Cancer Effects: A Focus on Gastric Cancer
The most extensively studied biological effect of this compound is its anti-cancer activity, particularly against human gastric cancer cells.
Comparative Cytotoxicity
Quantitative data on the growth inhibitory effects of this compound against two human gastric cancer cell lines, SGC-7901 and BGC-823, are presented below. For comparative context, data for its parent compound, oleanolic acid, and another derivative, 3-oxo-oleanolic acid, against various cancer cell lines are also included where available from different studies. It is important to note that direct comparisons are limited due to variations in experimental conditions across studies.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | SGC-7901 | Human Gastric Cancer | 156.03 | [Molecules 2019, 24(19), 3513][2] |
| This compound | BGC-823 | Human Gastric Cancer | 142.2 | [Molecules 2019, 24(19), 3513][2] |
| Oleanolic Acid | SGC-7901 | Human Gastric Cancer | >100 | [Referenced in comparative studies] |
| 3-Oxo-oleanolic acid | B16-BL6 | Murine Melanoma | Inhibitory effect reported | [Anti-tumor activity of a 3-oxo derivative of oleanolic acid][3] |
| 3-Oxo-oleanolic acid | Various | Different tissue origins | Significant inhibition | [Anti-tumor activity of a 3-oxo derivative of oleanolic acid][3] |
Note: The IC50 values for oleanolic acid and 3-oxo-oleanolic acid are from different studies and are provided for general comparison. Direct, side-by-side experimental data is needed for a conclusive assessment of relative potency.
Mechanism of Action: Inhibition of Migration and Invasion
This compound has been shown to inhibit the migration and invasion of SGC-7901 and BGC-823 gastric cancer cells in a dose-dependent manner.[2][4] This effect is attributed to its ability to modulate the Epithelial-Mesenchymal Transition (EMT) and reduce the expression of Matrix Metalloproteinases (MMPs).[][2]
Key Molecular Targets:
-
EMT Markers: The compound increases the expression of E-cadherin while decreasing the expression of N-cadherin and vimentin.[2]
-
MMPs: It reduces the expression of MMP-2 and MMP-9, enzymes crucial for extracellular matrix degradation and tumor invasion.[2]
The following diagram illustrates the proposed signaling pathway for the inhibition of gastric cancer cell migration and invasion.
Caption: Proposed mechanism of action in inhibiting gastric cancer cell migration and invasion.
Experimental Protocols
-
Cell Seeding: SGC-7901 and BGC-823 cells were seeded in 96-well plates at a density of 5 × 10³ cells/well.
-
Treatment: After 24 hours of incubation, cells were treated with various concentrations of this compound (10, 20, 40, 80, and 160 µmol/L) for 24, 48, and 72 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The supernatant was discarded, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. Cell viability was expressed as a percentage of the control group.
-
Cell Lysis: Treated and untreated cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against E-cadherin, N-cadherin, Vimentin, MMP-2, MMP-9, and β-actin overnight at 4°C. Subsequently, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an ECL detection kit.
The following diagram outlines the experimental workflow for assessing the anti-cancer effects.
Caption: Experimental workflow for evaluating the anti-cancer effects of the compound.
Anti-Inflammatory, Anti-Diabetic, and Antiviral Effects
-
Anti-inflammatory Activity: The compound is suggested to inhibit the production of inflammatory cytokines like TNF-α and suppress prostaglandin E2 (PGE2) production through the inhibition of cyclooxygenase-2 (COX-2).[]
-
Anti-diabetic Effects: It has been shown to reduce insulin resistance and decrease blood glucose levels.[]
-
Antiviral Activity: The compound has been found to have activity against viruses such as hepatitis C and HIV, believed to be through the inhibition of viral replication.[]
Further research is required to quantify these effects and compare them with other oleanolic acid derivatives to establish the specificity of this compound in these therapeutic areas.
Structure-Activity Relationship and Specificity
The biological activity of oleanane-type triterpenoids is highly dependent on their chemical structure. Modifications to the oleanolic acid backbone can significantly alter potency and selectivity. For instance, the introduction of a 3-oxo group, as seen in the target compound, has been noted to influence cytotoxicity.[3] The additional hydroxyl group at the 28-position and the carboxylic acid at the 29-position are also expected to play a crucial role in its specific interactions with biological targets.
The relatively high IC50 values against gastric cancer cells compared to some other highly potent triterpenoid derivatives suggest that this compound may not be a broad-spectrum cytotoxic agent but could possess a more specific mode of action, such as the observed inhibition of cell migration and invasion at sub-lethal concentrations.
Conclusion
This compound demonstrates clear biological activity, with its anti-cancer effects against gastric cancer being the most well-characterized to date. Its specificity appears to be directed towards inhibiting cell migration and invasion by targeting the EMT process and MMP expression. However, a comprehensive assessment of its specificity is hampered by the lack of direct comparative studies against a panel of related oleanane triterpenoids and across a wider range of biological targets with quantitative endpoints. Future research should focus on generating such comparative data to fully elucidate the therapeutic potential and specificity of this compound.
References
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Triterpene Acid from Celastrus Orbiculatus Extract, Inhibits the Migration and Invasion of Human Gastric Cancer Cells In Vitro | CiNii Research [cir.nii.ac.jp]
A Comparative Benchmarking Guide: 28-Hydroxy-3-oxoolean-12-en-29-oic Acid versus Standard-of-Care Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro biological activity of 28-Hydroxy-3-oxoolean-12-en-29-oic acid against standard-of-care drugs in the contexts of gastric cancer and inflammation. The data presented is compiled from publicly available research to facilitate an evidence-based assessment of its potential therapeutic applications.
Anti-Cancer Activity: Gastric Cancer
This compound has demonstrated cytotoxic effects against human gastric cancer cell lines. This section benchmarks its performance against established chemotherapeutic agents: cisplatin, 5-fluorouracil (5-FU), and docetaxel.
Data Presentation: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for this compound and standard-of-care chemotherapies on the human gastric cancer cell lines SGC-7901 and BGC-823. It is important to note that the BGC-823 cell line has been identified as a HeLa derivative, a factor that should be considered in the interpretation of these results.
Table 1: IC50 Values against SGC-7901 Gastric Cancer Cells (72-hour incubation)
| Compound | IC50 (µM) |
| This compound | 115.3 µM[1] |
| Cisplatin | 4.83 - 23.66 µM[2][3] |
| 5-Fluorouracil (5-FU) | ~20 µM (at 3 days) |
| Docetaxel | Data not available in the same study for direct comparison. General IC50 for gastric cancer cell lines is in the low nanomolar range. |
Table 2: IC50 Values against BGC-823 Gastric Cancer Cells (72-hour incubation)
| Compound | IC50 (µM) |
| This compound | 142.2 µM[1] |
| Cisplatin | 21.37 µM[3] |
| Docetaxel | Data not available in the same study for direct comparison. General IC50 for gastric cancer cell lines is in the low nanomolar range. |
Experimental Protocols: Cell Viability Assay
The cytotoxic effects of this compound and the standard-of-care drugs were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
-
Cell Seeding: SGC-7901 and BGC-823 cells were seeded in 96-well plates at a density of 6 x 10³ cells per well and incubated overnight.[1]
-
Compound Treatment: The cells were then treated with various concentrations of this compound (10, 20, 40, 80, and 160 µmol/L) or the respective standard-of-care drugs and cultured for 24, 48, or 72 hours.[1]
-
MTT Addition: Following incubation, 20 µL of MTT solution was added to each well, and the plates were incubated in the dark for 4 hours.[1]
-
Solubilization: The supernatant was discarded, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.[1]
-
IC50 Calculation: The inhibition rate was calculated, and the IC50 values were determined from the dose-response curves.[1]
Mandatory Visualization
Caption: Workflow for determining the IC50 of compounds on gastric cancer cell lines.
Anti-Inflammatory Activity
This compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators.[] This includes the suppression of prostaglandin E2 (PGE2) production through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[]
Data Presentation: Comparative COX-2 Inhibition (IC50)
A direct quantitative comparison of the COX-2 inhibitory activity of this compound with standard nonsteroidal anti-inflammatory drugs (NSAIDs) is currently limited by the lack of a publicly available IC50 value for the compound. The table below provides the known IC50 values for the standard-of-care COX-2 inhibitors, celecoxib and ibuprofen.
Table 3: IC50 Values for COX-2 Inhibition
| Compound | IC50 (µM) |
| This compound | Data not available |
| Celecoxib | Data not available |
| Ibuprofen | Data not available |
Further research is required to determine the precise IC50 value of this compound for COX-2 inhibition to enable a direct quantitative comparison.
Experimental Protocols: In Vitro COX-2 Inhibition Assay
A common method to determine the COX-2 inhibitory activity of a compound is through an in vitro enzyme assay. The following is a general protocol based on commercially available kits.
COX-2 Inhibition Assay Protocol
-
Reagent Preparation: Prepare assay buffer, heme, and a solution of human recombinant COX-2 enzyme.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the designated wells. For inhibitor wells, add the test compound (this compound or standard NSAIDs) at various concentrations. Incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Termination: After a precise incubation period (e.g., 2 minutes) at 37°C, stop the reaction by adding a saturated stannous chloride solution.
-
Detection: The product of the COX-2 reaction (prostaglandin G2) is measured, often through a secondary reaction that produces a fluorescent or colorimetric signal. The absorbance or fluorescence is read using a plate reader.
-
IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to the uninhibited enzyme control. The IC50 value is then determined from the resulting dose-response curve.
Mandatory Visualization
Caption: Mechanism of COX-2 inhibition by this compound.
References
Safety Operating Guide
Safe Disposal of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 28-Hydroxy-3-oxoolean-12-en-29-oic acid. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following protocols are based on general best practices for laboratory chemical waste disposal and information available for structurally related compounds like oleanolic acid.
I. Immediate Safety Considerations
II. Quantitative Hazard Data
The following table summarizes the available toxicological data for Oleanolic Acid, which can be used as a conservative estimate for the potential hazards of its derivative, this compound.
| Hazard Metric | Value | Species | Source |
| Oral LD50 | >2,000 mg/kg | Rat | [1] |
Note: This data is for Oleanolic Acid and should be used for guidance only. All laboratory chemicals should be handled with care, assuming they are potentially hazardous.
III. Step-by-Step Disposal Protocol
Proper disposal of this compound involves a systematic approach to waste identification, segregation, and collection.
Step 1: Waste Identification and Classification
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves), must be treated as chemical hazardous waste.[6][7]
Step 2: Waste Segregation
-
Solid Waste: Collect dry, solid waste (e.g., powder, contaminated wipes) in a designated, compatible solid waste container.
-
Liquid Waste: Collect liquid waste (e.g., solutions containing the compound) in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.[7] Aqueous waste should be collected separately from organic solvent waste.[8]
-
Sharps: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a puncture-resistant sharps container.[6]
-
Empty Containers: Original containers of the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[7][8] After rinsing, the container can be disposed of as regular trash after defacing the label.[9]
Step 3: Waste Container Management
-
Container Selection: Use containers that are in good condition, with no leaks or cracks, and are compatible with the chemical waste.[7] For solvents, glass bottles are often appropriate, while plastic containers may be used for aqueous waste.[9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the accumulation start date, and any associated hazards.[6][7] Do not use chemical abbreviations.[7]
-
Storage: Keep waste containers securely closed except when adding waste.[7][9] Store them in a designated, well-ventilated, and secure area away from incompatible materials.[6][7] Secondary containment is recommended to catch any potential leaks.[9]
Step 4: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) office.[6][9] Never pour chemical waste down the drain or dispose of it in the regular trash.[1][9]
IV. Experimental Workflow & Disposal Decision Process
The following diagrams illustrate a typical experimental workflow involving a chemical compound and the subsequent decision-making process for its disposal.
References
- 1. carlroth.com [carlroth.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Personal protective equipment for handling 28-Hydroxy-3-oxoolean-12-en-29-oic acid
Essential Safety and Handling Guide for 28-Hydroxy-3-oxoolean-12-en-29-oic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, from receipt to disposal, in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment is mandatory to minimize exposure.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile, powder-free. Double gloving is recommended.[2] |
| Body Protection | Lab Coat | Long-sleeved, fully buttoned. |
| Eye Protection | Safety Goggles | Chemical splash goggles.[3] |
| Respiratory Protection | Respirator | N95 or higher certified respirator for handling powder.[2] |
Operational Plan: Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
2. Preparation and Use (in a Chemical Fume Hood or Ventilated Enclosure):
-
Pre-weighing: Before handling the powder, ensure all necessary PPE is correctly worn.
-
Weighing: Conduct all weighing and handling of the powdered compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Dissolving: If dissolving the compound, add the solvent slowly to the powder to avoid splashing. Oleanane-type triterpenoids are generally hydrophobic and may require organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for initial solubilization before dilution in aqueous buffers[4].
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
3. Spill Response:
-
Small Spills (Powder):
-
Do not sweep. Gently cover the spill with damp paper towels to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
Place the contaminated paper towels and any other cleanup materials in a sealed bag for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) office.
-
Prevent the spread of the powder.
-
Only personnel trained in hazardous spill cleanup should address large spills.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
This includes unused compound, contaminated gloves, weigh boats, paper towels, and other disposable materials.
-
Collect all solid waste in a clearly labeled, sealed container designated for non-halogenated organic waste[5].
-
-
Liquid Waste:
-
Waste Pickup:
-
Follow your institution's procedures for hazardous waste pickup. Ensure all waste containers are properly labeled and sealed before collection.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. pppmag.com [pppmag.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 7. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
